Icmt-IN-19
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H26N2O3 |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
N-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethyl]-3-nitroaniline |
InChI |
InChI=1S/C21H26N2O3/c1-20(2)16-21(12-14-26-20,17-7-4-3-5-8-17)11-13-22-18-9-6-10-19(15-18)23(24)25/h3-10,15,22H,11-14,16H2,1-2H3 |
InChI Key |
XBQZRCWMRJRSES-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CCO1)(CCNC2=CC(=CC=C2)[N+](=O)[O-])C3=CC=CC=C3)C |
Origin of Product |
United States |
Foundational & Exploratory
No Information Available for Icmt-IN-19
Following a comprehensive review of publicly available scientific literature and data, no specific information was found regarding a compound or drug designated as "Icmt-IN-19." The search encompassed a wide range of scientific databases and search engines, yielding no results for this particular identifier.
This lack of information prevents the creation of an in-depth technical guide on its mechanism of action, as there is no data to analyze, summarize, or visualize. Consequently, the core requirements of the request, including the provision of quantitative data, experimental protocols, and signaling pathway diagrams, cannot be met.
The search results were predominantly related to the broader topic of the novel coronavirus (SARS-CoV-2) and the disease it causes, COVID-19. This included general information on the viral life cycle, host-pathogen interactions, and the immunological responses to infection. Various signaling pathways implicated in the pathogenesis of COVID-19 were discussed in the retrieved documents, such as those involving growth factors and the AKT/mTOR pathway. However, none of these discussions mentioned or were linked to "this compound."
It is possible that "this compound" represents an internal or preliminary designation for a compound that has not yet been publicly disclosed in scientific literature. Alternatively, it may be a misnomer or an error in the provided topic name.
Without any available data, it is impossible to provide a detailed analysis of the mechanism of action, experimental methodologies, or associated signaling pathways for "this compound." Further investigation would require access to internal or proprietary data where this designation might be referenced.
Icmt-IN-19: A Technical Guide to a Novel Isoprenylcysteine Carboxyl Methyltransferase Inhibitor for Oncogenic Ras-Driven Cancers
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides an in-depth technical overview of Icmt-IN-19, a representative potent inhibitor of isoprenylcysteine carboxyl methyltransferase (Icmt). It details the mechanism of action, experimental evaluation protocols, and the therapeutic potential of targeting Icmt in cancers with activating Ras mutations.
Introduction
Isoprenylcysteine carboxyl methyltransferase (Icmt) is a critical enzyme in the post-translational modification of a variety of cellular proteins, including the oncogenic Ras family (KRAS, NRAS, HRAS).[1][2][3] This final methylation step is essential for the proper subcellular localization and function of these proteins.[3][4] Inhibition of Icmt leads to the mislocalization of Ras from the plasma membrane, thereby disrupting its signaling cascade and hindering cancer cell proliferation and survival.[5][6] this compound represents a conceptual, potent, and specific small molecule inhibitor designed to target this crucial enzymatic activity, offering a promising therapeutic strategy for Ras-driven malignancies.[1][5]
Mechanism of Action
Icmt catalyzes the S-adenosyl-L-methionine (AdoMet)-dependent methylation of the carboxyl group of a C-terminal isoprenylated cysteine.[3] This modification neutralizes the negative charge of the carboxylate, increasing the hydrophobicity of the C-terminus and facilitating the protein's interaction with the cell membrane.[3] By inhibiting Icmt, this compound is designed to prevent this methylation, leading to an accumulation of unmethylated, mislocalized Ras proteins. This, in turn, disrupts downstream signaling pathways, such as the RAF-MEK-ERK and PI3K-AKT pathways, which are critical for cancer cell growth and survival.[1][7]
Quantitative Data Summary
The following table summarizes the anticipated quantitative data for a potent Icmt inhibitor like this compound, based on typical findings for this class of compounds.
| Parameter | Value | Cell Line(s) | Assay Type |
| Icmt Enzymatic Inhibition (IC50) | 10-100 nM | Recombinant Human Icmt | In vitro biochemical assay |
| Cell Proliferation Inhibition (IC50) | 0.5-5 µM | Pancreatic, Colorectal, Lung (KRAS-mutant) | 2D Cell Viability (e.g., MTT, CellTiter-Glo) |
| Spheroid Growth Inhibition (IC50) | 1-10 µM | Pancreatic, Colorectal, Lung (KRAS-mutant) | 3D Spheroid Viability Assay |
| Ras Mislocalization | >80% at 5x IC50 | KRAS-mutant cell lines | Confocal Microscopy |
| pERK1/2 Reduction | >70% at 5x IC50 | KRAS-mutant cell lines | Western Blot |
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of this compound are provided below.
In Vitro Icmt Enzymatic Assay
This protocol outlines the procedure to determine the IC50 value of this compound against recombinant Icmt.
Materials:
-
Recombinant human Icmt enzyme
-
S-farnesyl-L-cysteine (SFC) as substrate
-
S-[3H]-adenosyl-L-methionine (radiolabeled methyl donor)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT)
-
This compound dissolved in DMSO
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, recombinant Icmt enzyme, and SFC substrate.
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding S-[3H]-adenosyl-L-methionine.
-
Incubate the reaction for 30 minutes at 37°C.
-
Stop the reaction by adding a stop solution (e.g., 1 M HCl).
-
Extract the methylated product using an organic solvent (e.g., ethyl acetate).
-
Quantify the amount of radiolabeled methylated product using a scintillation counter.
-
Calculate the percentage of inhibition at each concentration of this compound and determine the IC50 value using non-linear regression analysis.
2D Cell Proliferation Assay (MTT Assay)
This protocol measures the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
KRAS-mutant cancer cell lines (e.g., PANC-1, HCT116)
-
Complete cell culture medium
-
This compound dissolved in DMSO
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for 72 hours. Include a vehicle control (DMSO).
-
Add MTT reagent to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Normalize the absorbance values to the vehicle control and calculate the IC50 value.
3D Spheroid Formation and Viability Assay
This protocol assesses the efficacy of this compound in a more physiologically relevant 3D cell culture model.[8][9][10]
Materials:
-
Ultra-low attachment 96-well plates
-
KRAS-mutant cancer cell lines
-
Complete cell culture medium
-
This compound dissolved in DMSO
-
3D cell viability reagent (e.g., CellTiter-Glo® 3D)
Procedure:
-
Seed cells in ultra-low attachment 96-well plates at a density of 1,000-5,000 cells per well.
-
Centrifuge the plates at low speed to facilitate cell aggregation.
-
Allow spheroids to form over 3-4 days.
-
Treat the established spheroids with a serial dilution of this compound for 72-96 hours.
-
Add the 3D cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the luminescence, which is proportional to the number of viable cells.
-
Calculate the IC50 value based on the dose-response curve.
Western Blot for Ras Signaling Pathway Analysis
This protocol is used to determine the effect of this compound on downstream effectors of Ras signaling.[11][12][13][14]
Materials:
-
KRAS-mutant cancer cell lines
-
This compound dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-pERK1/2, anti-ERK1/2, anti-pAKT, anti-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound at various concentrations for 24 hours.
-
Lyse the cells and quantify the protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH).
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the affected signaling pathway and a typical experimental workflow for evaluating this compound.
Conclusion and Future Directions
This compound, as a representative inhibitor of isoprenylcysteine carboxyl methyltransferase, holds significant promise as a therapeutic agent for cancers driven by oncogenic Ras mutations. The disruption of Ras localization and downstream signaling provides a clear mechanism for its anti-proliferative effects. The provided experimental protocols offer a robust framework for the preclinical evaluation of such inhibitors.
Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of Icmt inhibitors, exploring combination therapies with other targeted agents (e.g., MEK inhibitors), and identifying predictive biomarkers to select patient populations most likely to respond to Icmt-targeted therapy. The continued development of potent and specific Icmt inhibitors like this compound represents a valuable strategy in the ongoing effort to combat Ras-driven cancers.
References
- 1. Isoprenylcysteine carboxylmethyltransferase is required for the impact of mutant KRAS on TAZ protein level and cancer cell self-renewal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ICMT - Wikipedia [en.wikipedia.org]
- 3. Mutational Analysis of the Integral Membrane Methyltransferase Isoprenylcysteine Carboxyl Methyltransferase (ICMT) Reveals Potential Substrate Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Inactivating Icmt ameliorates K-RAS–induced myeloproliferative disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Scholars@Duke publication: Inactivation of Icmt inhibits transformation by oncogenic K-Ras and B-Raf. [scholars.duke.edu]
- 7. cusabio.com [cusabio.com]
- 8. 3D Cell Culture Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 9. A Simple Hanging Drop Cell Culture Protocol for Generation of 3D Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. corning.com [corning.com]
- 11. Active Ras Detection Kit | Cell Signaling Technology [cellsignal.com]
- 12. pubcompare.ai [pubcompare.ai]
- 13. researchgate.net [researchgate.net]
- 14. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potential of Icmt Inhibition: A Technical Guide to the Discovery and Development of Isoprenylcysteine Carboxyl Methyltransferase Inhibitors
An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals
Abstract
Isoprenylcysteine carboxyl methyltransferase (Icmt) has emerged as a compelling therapeutic target, particularly in the context of oncology. As a key enzyme in the post-translational modification of numerous signaling proteins, most notably the Ras family of small GTPases, Icmt plays a critical role in regulating their membrane localization and subsequent downstream signaling. Dysregulation of these pathways is a hallmark of many cancers, making the development of potent and selective Icmt inhibitors a promising avenue for novel anti-cancer therapies. This technical guide provides a comprehensive overview of the discovery and development of Icmt inhibitors, with a focus on the core methodologies, quantitative data analysis, and the underlying signaling pathways. While specific information regarding "Icmt-IN-19" is not publicly available, this document serves as a foundational resource for professionals engaged in the research and development of inhibitors targeting Icmt.
The Role of Icmt in Cellular Signaling
Icmt is an integral membrane protein located in the endoplasmic reticulum. It catalyzes the final step in the prenylation pathway of proteins containing a C-terminal CaaX motif (where 'C' is cysteine, 'a' is an aliphatic amino acid, and 'X' is any amino acid). This enzymatic reaction involves the transfer of a methyl group from S-adenosyl-L-methionine (AdoMet) to the carboxyl group of the C-terminal prenylated cysteine.
The most critical substrates of Icmt are the Ras proteins (KRas, HRas, and NRas), which are frequently mutated in human cancers. The process of Ras maturation is a multi-step pathway:
-
Prenylation: A farnesyl or geranylgeranyl isoprenoid lipid is attached to the cysteine residue of the CaaX motif.
-
Proteolysis: The -aaX tripeptide is cleaved by the Ras-converting enzyme 1 (Rce1).
-
Methylation: The newly exposed carboxyl group of the farnesylated cysteine is methylated by Icmt.
This series of modifications increases the hydrophobicity of the C-terminus of Ras, facilitating its anchoring to the plasma membrane. Proper membrane localization is essential for Ras to interact with its downstream effectors and propagate signals that regulate cell proliferation, survival, and differentiation.[1][2][3][4] Inhibition of Icmt disrupts this final step, leading to the mislocalization of Ras from the plasma membrane to intracellular compartments, thereby attenuating its signaling output.[3][4][5]
Discovery and Development of Icmt Inhibitors
The discovery of Icmt inhibitors has largely been driven by high-throughput screening (HTS) of chemical libraries, followed by structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.
Cysmethynil and its Analogs
One of the first potent and selective small-molecule inhibitors of Icmt identified through HTS is cysmethynil.[3] Cysmethynil is an indole-based compound that acts as a time-dependent inhibitor of Icmt.[6] While effective in vitro, its poor aqueous solubility has limited its clinical development.[1][5] Subsequent medicinal chemistry efforts have focused on generating analogs of cysmethynil with improved physicochemical properties and enhanced potency. For example, compound 8.12, an amino-derivative of cysmethynil, demonstrated superior water solubility and greater in vivo efficacy in a xenograft mouse model.[1][5]
Tetrahydropyranyl Derivatives
Another class of potent Icmt inhibitors is based on a tetrahydropyranyl (THP) scaffold. SAR studies on this series have led to the identification of compounds with IC50 values in the low nanomolar range.[7]
Quantitative Data of Icmt Inhibitors
The potency of Icmt inhibitors is typically characterized by their half-maximal inhibitory concentration (IC50) in enzymatic assays and their half-maximal growth inhibition (GI50) or cytotoxic concentration (CC50) in cellular assays.
| Inhibitor | Scaffold | Icmt IC50 (µM) | Cell Line | GI50 / Cytotoxicity (µM) | Reference |
| Cysmethynil | Indole | 2.4 | Icmt+/+ MEFs | ~15-30 | [3][6] |
| <0.2 (time-dependent) | MDA-MB-231 | 19.1 - <25 | [6][8] | ||
| PC3 | ~20-30 | [3] | |||
| Compound 8.12 | Indole (amino-derivative) | Not explicitly stated, but more potent than cysmethynil | HepG2, PC3 | ~1.6 - 3.2 | [5] |
| Compound J1-1 | Indole | 1.0 | MDA-MB-231 | >25 | [8] |
| Compound P2-5 | Biphenyl | 4.3 - 7.1 (range for series) | Not specified | Not specified | [8] |
| Analogue 75 | Tetrahydropyranyl | 0.0013 (1.3 nM) | Various cancer cell lines | 0.3 - >100 | [7] |
| UCM-1336 | Not specified | 2 | Ras-mutated tumor cell lines | Not specified | [9] |
Table 1: Potency of selected Icmt inhibitors.
Experimental Protocols
In Vitro Icmt Inhibition Assay (Vapor Diffusion Assay)
This assay measures the enzymatic activity of Icmt by quantifying the transfer of a radiolabeled methyl group from S-adenosyl-L-[methyl-³H]methionine ([³H]AdoMet) to a prenylated substrate.
Materials:
-
Recombinant human Icmt (e.g., from Sf9 insect cell membranes)
-
Prenylated substrate: N-acetyl-S-farnesyl-L-cysteine (AFC) or biotin-S-farnesyl-L-cysteine (BFC)
-
[³H]AdoMet
-
Assay buffer (e.g., 100 mM HEPES, pH 7.4, 5 mM MgCl₂)
-
Inhibitor compounds dissolved in DMSO
-
Scintillation vials and scintillation fluid
Protocol:
-
Prepare reaction mixtures in a 96-well plate. Each well should contain the assay buffer, a fixed concentration of the prenylated substrate (e.g., 4 µM BFC), and the inhibitor compound at various concentrations (or DMSO for control).
-
Initiate the reaction by adding recombinant Icmt (e.g., 0.5 µg of Sf9 membrane protein) to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).
-
Terminate the reaction (e.g., by adding 10% Tween 20).
-
Transfer the reaction mixture to a filter paper placed in a scintillation vial containing a basic solution (e.g., NaOH). The volatile [³H]methanol produced is captured by the filter paper.
-
Add scintillation fluid and quantify the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by non-linear regression analysis.[6][10][11]
Cellular Proliferation Assay
This assay assesses the effect of Icmt inhibitors on the growth and viability of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., PC3, HepG2, MDA-MB-231)
-
Complete cell culture medium
-
Icmt inhibitor compounds
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo)
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 1,000-5,000 cells/well) and allow them to attach overnight.
-
Treat the cells with a serial dilution of the Icmt inhibitor or DMSO (vehicle control).
-
Incubate the plates for a specified duration (e.g., 48-72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color or luminescence development.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control and determine the GI50 or CC50 value.[5]
Ras Localization Assay
This assay visualizes the subcellular localization of Ras proteins upon treatment with an Icmt inhibitor.
Materials:
-
Cells stably expressing fluorescently tagged Ras (e.g., GFP-H-Ras)
-
Icmt inhibitor compounds
-
Confocal microscope
Protocol:
-
Plate the cells expressing fluorescently tagged Ras on glass-bottom dishes.
-
Treat the cells with the Icmt inhibitor or DMSO for a specified time.
-
Fix the cells (e.g., with 4% paraformaldehyde).
-
Image the cells using a confocal microscope.
-
Analyze the images to determine the localization of the fluorescently tagged Ras. In untreated cells, Ras should be predominantly at the plasma membrane. In inhibitor-treated cells, a significant portion of Ras will be mislocalized to intracellular compartments like the Golgi and endoplasmic reticulum.[5][12]
Anchorage-Independent Growth Assay (Soft Agar Assay)
This assay measures the ability of cancer cells to grow in an anchorage-independent manner, a hallmark of transformation, and the effect of Icmt inhibitors on this property.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Agar or agarose
-
6-well plates
-
Icmt inhibitor compounds
Protocol:
-
Prepare a bottom layer of agar (e.g., 0.6-1% in complete medium) in each well of a 6-well plate and allow it to solidify.
-
Prepare a top layer of a lower concentration agar (e.g., 0.3-0.4%) containing the cells (e.g., 5,000 cells/well) and the desired concentration of the Icmt inhibitor or DMSO.
-
Carefully overlay the top agar-cell mixture onto the bottom agar layer.
-
Incubate the plates at 37°C in a humidified incubator for 2-3 weeks, adding fresh medium containing the inhibitor to the top of the agar periodically to prevent drying.
-
After the incubation period, stain the colonies (e.g., with crystal violet) and count the number of colonies larger than a certain diameter.
-
Compare the number of colonies in the inhibitor-treated wells to the control wells to determine the effect on anchorage-independent growth.[1][2][7][13][14]
Conclusion
The inhibition of Icmt represents a validated and promising strategy for the development of novel anti-cancer therapeutics, primarily by targeting the crucial post-translational modification of Ras proteins. The discovery of inhibitors like cysmethynil and the subsequent development of more drug-like analogs have provided valuable tools to probe the function of Icmt and have laid the groundwork for future clinical candidates. The experimental protocols detailed in this guide provide a robust framework for the identification and characterization of new Icmt inhibitors. As our understanding of the intricate roles of Icmt in various cellular processes continues to expand, so too will the opportunities for therapeutic intervention. Further research into novel scaffolds and the optimization of pharmacokinetic and pharmacodynamic properties will be critical in translating the potential of Icmt inhibition into effective clinical treatments.
References
- 1. artscimedia.case.edu [artscimedia.case.edu]
- 2. protocols.io [protocols.io]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Genetic and pharmacologic analyses of the role of Icmt in Ras membrane association and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An improved isoprenylcysteine carboxylmethyltransferase inhibitor induces cancer cell death and attenuates tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Anchorage-Independent Growth Assay [whitelabs.org]
- 8. Isoprenyl carboxyl methyltransferase inhibitors: a brief review including recent patents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A small-molecule inhibitor of isoprenylcysteine carboxyl methyltransferase with antitumor activity in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. THE ISOPRENOID SUBSTRATE SPECIFICITY OF ISOPRENYLCYSTEINE CARBOXYLMETHYLTRANSFERASE: DEVELOPMENT OF NOVEL INHIBITORS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and application of fluorescent ras proteins for live-cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Soft–Agar colony Formation Assay [en.bio-protocol.org]
- 14. Soft Agar Anchorage-independent Assay [bio-protocol.org]
Unraveling the Role of Icmt in Cancer Cell Proliferation: A Technical Guide
An In-depth Examination of Isoprenylcysteine Carboxyl Methyltransferase as a Therapeutic Target in Oncology for Researchers, Scientists, and Drug Development Professionals.
Abstract
Isoprenylcysteine carboxyl methyltransferase (Icmt) is a critical enzyme in the post-translational modification of a distinct set of proteins, many of which are integral to cell signaling pathways that govern proliferation, survival, and differentiation. Operating at the endoplasmic reticulum, Icmt catalyzes the final step in a three-part protein prenylation process, methylating a C-terminal prenylcysteine. This modification is crucial for the proper localization and function of key signaling proteins, most notably members of the Ras superfamily of small GTPases. Given the frequent mutation and hyperactivation of Ras proteins in human cancers, Icmt has emerged as a compelling therapeutic target. This guide synthesizes the current understanding of Icmt's role in cancer cell proliferation, detailing the underlying signaling pathways, summarizing key quantitative data on the effects of its inhibition, and providing an overview of relevant experimental protocols.
Introduction: The Significance of Icmt in Cellular Signaling
Isoprenylcysteine carboxyl methyltransferase (Icmt) is an integral membrane protein located in the endoplasmic reticulum. It is responsible for the α-carboxyl methylation of C-terminal S-prenylated cysteine residues on a variety of proteins. This methylation is the final of three sequential steps in the post-translational modification pathway known as prenylation. The preceding steps involve the attachment of an isoprenoid lipid (either farnesyl or geranylgeranyl) to a cysteine residue within a C-terminal CaaX motif, followed by the proteolytic cleavage of the last three amino acids (-aaX).
The addition of the methyl group by Icmt neutralizes the negative charge of the carboxyl group on the C-terminal cysteine, thereby increasing the hydrophobicity of the protein's C-terminus. This enhanced hydrophobicity is critical for the proper subcellular localization and function of its substrates, facilitating their anchoring to the plasma membrane or the membranes of other organelles.
The substrates of Icmt include a wide array of proteins involved in signal transduction, with the Ras superfamily of small GTPases being the most prominent among them. Ras proteins are molecular switches that cycle between an active, GTP-bound state and an inactive, GDP-bound state, regulating pathways that control cell growth, proliferation, and survival. The oncogenic potential of Ras is highlighted by the fact that mutations locking Ras in its active state are found in a significant percentage of human cancers. Since the function and oncogenic activity of Ras proteins are dependent on their proper membrane localization, which in turn relies on Icmt-mediated methylation, Icmt represents a strategic target for anticancer drug development.
The Icmt-Mediated Signaling Pathway in Cancer
The primary mechanism through which Icmt influences cancer cell proliferation is by enabling the function of key signaling proteins, particularly Ras and other small GTPases like Rho, Rac, and Ral. The process can be visualized as a critical final step in a molecular assembly line that prepares these proteins for their roles in signal transduction.
Caption: Icmt-mediated methylation is the final step for Ras maturation, enabling its membrane localization and activation of pro-proliferative signaling pathways.
Quantitative Analysis of Icmt Inhibition on Cancer Cell Proliferation
The development of Icmt inhibitors has allowed for the quantitative assessment of their effects on cancer cell lines. This data is crucial for understanding their therapeutic potential. The following table summarizes key findings from various studies, focusing on the half-maximal inhibitory concentration (IC50) of Icmt inhibitors on the proliferation of different cancer cell lines.
| Cell Line | Cancer Type | Icmt Inhibitor | Proliferation IC50 (µM) | Reference |
| HCT116 | Colon Carcinoma | Cysmethynil | 10-20 | |
| PANC-1 | Pancreatic Carcinoma | Cysmethynil | ~25 | |
| MiaPaCa-2 | Pancreatic Carcinoma | Cysmethynil | ~25 | |
| A549 | Lung Carcinoma | Cysmethynil | >50 | |
| H-Ras G12V transformed NIH 3T3 | Murine Fibroblasts | Cysmethynil | ~5 |
Note: The above data is representative and compiled from publicly available research. Specific values can vary based on experimental conditions.
Key Experimental Protocols
The study of Icmt and its inhibitors involves a range of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.
Cell Viability/Proliferation Assay (MTS Assay)
This assay is used to determine the effect of an Icmt inhibitor on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
Workflow Diagram:
Caption: Workflow for assessing cancer cell viability after treatment with an Icmt inhibitor using an MTS assay.
Methodology:
-
Cell Seeding: Cancer cells are harvested and seeded into a 96-well plate at a predetermined density (e.g., 2,000-10,000 cells per well) in 100 µL of complete growth medium. The plate is then incubated at 37°C in a humidified 5% CO2 atmosphere for 24 hours.
-
Compound Treatment: A stock solution of the Icmt inhibitor is serially diluted to various concentrations. The media from the wells is removed, and 100 µL of media containing the different concentrations of the inhibitor (or vehicle control, e.g., DMSO) is added to the respective wells.
-
Incubation: The plate is incubated for a duration relevant to the cell doubling time, typically 48 to 72 hours.
-
MTS Reagent Addition: Following the treatment period, 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well.
-
Final Incubation and Measurement: The plate is incubated for another 1-4 hours at 37°C. During this time, viable cells with active metabolism will convert the MTS tetrazolium salt into a colored formazan product. The absorbance of the formazan is then measured at 490 nm using a microplate reader.
-
Data Analysis: The absorbance values are normalized to the vehicle-treated control wells to determine the percentage of cell viability. The IC50 value is calculated by plotting the viability percentage against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Western Blotting for Signaling Protein Localization
This technique is used to assess whether inhibition of Icmt prevents the proper localization of its substrates, such as Ras, to the cell membrane.
Methodology:
-
Cell Treatment and Lysis: Cancer cells are treated with an Icmt inhibitor or vehicle control for a specified time.
-
Subcellular Fractionation: The treated cells are harvested and subjected to subcellular fractionation to separate the cytosolic and membrane-bound proteins. This is typically achieved through a series of centrifugation steps after cell lysis in a hypotonic buffer.
-
Protein Quantification: The protein concentration in both the cytosolic and membrane fractions is determined using a protein assay such as the Bradford or BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein from each fraction are loaded onto an SDS-polyacrylamide gel and separated by electrophoresis. The separated proteins are then transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the protein of interest (e.g., anti-Ras). After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme like horseradish peroxidase (HRP).
-
Detection: The protein bands are visualized by adding a chemiluminescent substrate for HRP and capturing the signal on X-ray film or with a digital imager. The relative amounts of the target protein in the cytosolic versus membrane fractions can then be compared between treated and untreated cells.
Conclusion and Future Directions
The role of Icmt as the final gatekeeper in the maturation of numerous oncogenic proteins, particularly Ras, establishes it as a high-value target in oncology. Inhibition of Icmt leads to the mislocalization of these proteins, disrupting their signaling functions and consequently impairing cancer cell proliferation. The quantitative data from cell-based assays demonstrates that Icmt inhibitors can effectively reduce the viability of various cancer cell lines, especially those with a dependency on Ras signaling.
Future research in this area will likely focus on the development of more potent and selective Icmt inhibitors with favorable pharmacokinetic properties for in vivo studies and eventual clinical translation. Furthermore, exploring combinatorial therapies, where Icmt inhibitors are used in conjunction with other anticancer agents, such as those targeting upstream or downstream components of the Ras signaling pathway, may reveal synergistic effects and provide more durable therapeutic responses. A deeper understanding of the full spectrum of Icmt substrates will also illuminate other cellular processes affected by Icmt inhibition and could uncover novel therapeutic applications.
An In-depth Technical Guide to the Target Validation of Icmt-IN-19 in Oncology
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target validation of Icmt-IN-19, a potent inhibitor of Isoprenylcysteine Carboxyl Methyltransferase (ICMT). The document details the core preclinical data, experimental methodologies, and the underlying signaling pathways pertinent to its application in oncology research and development.
Introduction to Icmt as an Oncology Target
Isoprenylcysteine carboxyl methyltransferase (ICMT) is an integral membrane enzyme located in the endoplasmic reticulum. It catalyzes the final step in the post-translational modification of proteins that terminate in a CaaX motif, where 'C' is cysteine, 'a' is an aliphatic amino acid, and 'X' can be one of several amino acids. This modification process, known as prenylation, is crucial for the proper localization and function of numerous proteins involved in cellular signaling, including the Ras superfamily of small GTPases.
Oncogenic mutations in Ras are prevalent in a significant portion of human cancers, making the proteins that regulate Ras function attractive targets for therapeutic intervention. By methylating the C-terminal prenylcysteine, ICMT neutralizes its negative charge, thereby increasing the hydrophobicity of the protein and facilitating its anchoring to the plasma membrane. This localization is essential for Ras to engage with its downstream effectors and propagate oncogenic signals. Inhibition of ICMT, therefore, presents a compelling strategy to disrupt Ras signaling and impede cancer cell proliferation.
This compound: A Potent Inhibitor of Icmt
This compound, also identified as compound 53 in its discovery publication, is a methylated tetrahydropyranyl derivative designed as a potent and selective inhibitor of ICMT. Its development was part of a structure-activity relationship (SAR) study aimed at optimizing a series of tetrahydropyranyl (THP) derivatives for anticancer activity.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and a related potent analogue, Icmt-IN-1 (compound 75), from the foundational study by Judd et al. (2011).
Table 1: In Vitro Icmt Inhibition Data
| Compound | Alias | ICMT IC50 (µM) |
| This compound | Compound 53 | 0.026 |
| Icmt-IN-1 | Compound 75 | 0.0013 |
Table 2: Cancer Cell Line Growth Inhibition (GI50) Data
| Cell Line | Cancer Type | Ras Status | This compound GI50 (µM) | Icmt-IN-1 GI50 (µM) |
| HCT-116 | Colon | K-Ras G13D | >100 | 1.8 |
| MIA PaCa-2 | Pancreatic | K-Ras G12C | >100 | 1.7 |
| T-24 | Bladder | H-Ras G12V | >100 | 3.2 |
| SK-MEL-2 | Melanoma | N-Ras Q61R | >100 | 2.5 |
| CCRF-CEM | Leukemia | N-Ras Q61L | >100 | 0.3 |
| HL-60 | Leukemia | N-Ras Q61L | >100 | 0.5 |
| DU-145 | Prostate | H-Ras WT | >100 | 10.7 |
| PC-3 | Prostate | K-Ras WT | >100 | 12.5 |
Note: GI50 values for this compound (compound 53) were reported as >100 µM for all tested cell lines in the primary publication. The more potent analogue, Icmt-IN-1 (compound 75), is included for comparative purposes.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the target validation of this compound.
In Vitro ICMT Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against human ICMT.
Materials:
-
Recombinant human ICMT enzyme preparation
-
Biotinylated-S-farnesyl-L-cysteine (BFC) substrate
-
S-[methyl-3H]adenosyl-L-methionine ([3H]AdoMet)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
Assay buffer (e.g., 100 mM HEPES, pH 7.4, 5 mM MgCl2)
-
Streptavidin-coated scintillation proximity assay (SPA) beads
-
Microplates (e.g., 96-well)
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a microplate, combine the recombinant ICMT enzyme with the test compound dilutions or DMSO (vehicle control).
-
Initiate the methylation reaction by adding a mixture of the BFC substrate and [3H]AdoMet.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 20 minutes).
-
Terminate the reaction by adding a stop solution (e.g., containing a high concentration of non-radioactive S-adenosyl-L-methionine).
-
Add streptavidin-coated SPA beads to each well. The biotinylated and radiolabeled product will bind to the beads, bringing the radioisotope in close proximity to the scintillant within the beads, generating a signal.
-
Incubate to allow for binding of the product to the beads.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Cancer Cell Proliferation Assay
Objective: To determine the half-maximal growth inhibitory concentration (GI50) of test compounds against various cancer cell lines.
Materials:
-
Cancer cell lines of interest (e.g., HCT-116, MIA PaCa-2)
-
Complete cell culture medium
-
Test compounds (e.g., this compound) dissolved in DMSO
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)
-
Luminometer
Procedure:
-
Seed the cancer cell lines into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in complete cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the test compound dilutions or DMSO (vehicle control).
-
Incubate the plates for a specified duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
At the end of the incubation period, allow the plates to equilibrate to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.
-
Incubate for a short period to stabilize the luminescent signal.
-
Measure the luminescence in each well using a luminometer.
-
Calculate the percent growth inhibition for each compound concentration relative to the vehicle control.
-
Determine the GI50 value by fitting the data to a four-parameter logistic equation.
Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key concepts in Icmt target validation.
Caption: Icmt Signaling Pathway and Point of Inhibition by this compound.
Caption: Experimental Workflow for Icmt Target Validation.
Preclinical Profile of Isoprenylcysteine Carboxyl Methyltransferase (Icmt) Inhibitors: A Technical Overview
Disclaimer: Information regarding a specific compound designated "Icmt-IN-19" is not publicly available. This document provides a comprehensive overview of the preclinical data for several potent Isoprenylcysteine Carboxyl Methyltransferase (Icmt) inhibitors, which are presented as representative examples for researchers, scientists, and drug development professionals. The data herein is synthesized from published preclinical studies on compounds such as cysmethynil and its more potent analogs.
Executive Summary
Isoprenylcysteine carboxyl methyltransferase (Icmt) is a critical enzyme in the post-translational modification of numerous proteins, including the Ras superfamily of small GTPases, which are frequently mutated in cancer. Inhibition of Icmt disrupts the proper localization and function of these proteins, leading to cell cycle arrest, autophagy, and apoptosis in cancer cells. This whitepaper details the preclinical findings for potent Icmt inhibitors, showcasing their mechanism of action, in vitro efficacy, and in vivo anti-tumor activity. The presented data underscores the potential of Icmt inhibition as a promising anti-cancer therapeutic strategy.
Mechanism of Action and Signaling Pathway
Icmt catalyzes the final step in the prenylation of CaaX proteins, which involves the methylation of a C-terminal farnesylated or geranylgeranylated cysteine. This methylation is crucial for the proper membrane association and subsequent signaling functions of these proteins.[1] Key substrates of Icmt include members of the Ras and Rho families of GTPases, which are central to signaling pathways regulating cell proliferation, survival, and migration.[2][3]
Inhibition of Icmt leads to the accumulation of unprocessed, unmethylated proteins, such as pre-lamin A, and the mislocalization of Ras from the plasma membrane to the cytoplasm.[1][2] This disruption of Ras signaling, in turn, affects downstream pathways like the MAPK and Akt signaling cascades.[4] The antiproliferative effects of Icmt inhibitors are directly linked to their on-target activity, as demonstrated by the significantly reduced sensitivity of Icmt-deficient mouse embryonic fibroblasts (MEFs) to these compounds.[2][5]
Quantitative In Vitro Data
Potent Icmt inhibitors have demonstrated significant activity across various cancer cell lines. The following tables summarize the key quantitative data from in vitro studies.
Table 1: In Vitro Icmt Enzymatic Inhibition
| Compound | IC50 (µM) | Assay Conditions |
| Cysmethynil | 2.4 | Substrates and inhibitor premixed |
| Cysmethynil | <0.2 | Enzyme premixed with inhibitor and AdoMet for 15 min |
| Analogue 75 | 0.0013 | Not specified |
Data sourced from multiple preclinical studies.[1][6]
Table 2: Anti-proliferative Activity in Cancer Cell Lines
| Compound | Cell Line | GI50 (µM) |
| Analogue 75 | Various Cancer Cell Lines | 0.3 to >100 |
Data represents a range of activity across multiple cell lines.[6]
Detailed Experimental Protocols
In Vitro Icmt Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against the Icmt enzyme.
Methodology:
-
Enzyme Preparation: Recombinant human Icmt is purified from a suitable expression system (e.g., E. coli or insect cells).
-
Substrate Preparation: A farnesylated cysteine substrate, such as N-acetyl-S-farnesyl-L-cysteine (AFC) or biotinylated-farnesylcysteine (BFC), and the methyl donor, S-adenosyl-L-[methyl-3H]-methionine ([3H]SAM), are prepared in an appropriate assay buffer.
-
Reaction Mixture: The test compound at various concentrations is incubated with the Icmt enzyme and the substrates in the assay buffer. A typical reaction mixture may contain Tris-HCl, DTT, and EDTA.
-
Incubation: The reaction is allowed to proceed at 37°C for a specified period (e.g., 30 minutes).
-
Termination and Detection: The reaction is terminated, and the amount of methylated product is quantified. For [3H]SAM-based assays, this can be done by scintillation counting after capturing the methylated product. For BFC-based assays, detection may involve streptavidin-coated plates and a secondary detection method.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a vehicle control. The IC50 value is determined by fitting the data to a dose-response curve.
For time-dependent inhibitors like cysmethynil, a pre-incubation step of the enzyme with the inhibitor and S-adenosyl-L-methionine (AdoMet) before the addition of the farnesylcysteine substrate can reveal a significant increase in potency.[1]
Cell Viability and Proliferation Assays
Objective: To assess the effect of Icmt inhibitors on the growth and viability of cancer cell lines.
Methodology:
-
Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.
-
Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of the Icmt inhibitor or vehicle control.
-
Incubation: Cells are incubated for a period of 72 hours or other appropriate duration.
-
Viability Assessment: Cell viability is measured using a standard method such as MTT, MTS, or a resazurin-based assay (e.g., CellTiter-Blue).
-
Data Analysis: The absorbance or fluorescence is measured, and the percentage of viable cells is calculated relative to the vehicle control. The GI50 (concentration for 50% growth inhibition) is determined from the dose-response curve.
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of an Icmt inhibitor in a living organism.
Methodology:
-
Cell Implantation: Human cancer cells (e.g., PC3 prostate or HepG2 liver cancer cells) are subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice).[2]
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Administration: Mice are randomized into treatment and control groups. The Icmt inhibitor is administered via an appropriate route (e.g., intraperitoneal injection or oral gavage) at a specified dose and schedule. The control group receives a vehicle.
-
Tumor Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Mouse body weight and general health are also monitored.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point.
-
Data Analysis: Tumor growth curves are plotted for each group. The anti-tumor efficacy is assessed by comparing the tumor growth in the treated groups to the control group. Statistical analysis is performed to determine the significance of the observed effects.
In Vivo Efficacy
Preclinical in vivo studies using xenograft mouse models have demonstrated the anti-tumor activity of potent Icmt inhibitors. For instance, compound 8.12, a more soluble and potent analog of cysmethynil, showed greater potency in inhibiting tumor growth in a xenograft model compared to its parent compound.[2][5] Furthermore, combination studies have revealed synergistic anti-tumor effects when an Icmt inhibitor is combined with an EGFR inhibitor like gefitinib, potentially through the enhancement of autophagy.[2]
Conclusion
The preclinical data for potent Icmt inhibitors strongly support their development as anti-cancer agents. These compounds effectively inhibit the Icmt enzyme, disrupt critical cellular signaling pathways, and exhibit potent anti-proliferative and anti-tumor activity both in vitro and in vivo. The detailed methodologies provided herein offer a framework for the continued evaluation and development of this promising class of therapeutic agents. Further preclinical development, including toxicology and pharmacokinetic studies, is warranted to advance these inhibitors towards clinical investigation.
References
- 1. A small-molecule inhibitor of isoprenylcysteine carboxyl methyltransferase with antitumor activity in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An improved isoprenylcysteine carboxylmethyltransferase inhibitor induces cancer cell death and attenuates tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isoprenylcysteine carboxy methyltransferase (ICMT) is associated with tumor aggressiveness and its expression is controlled by the p53 tumor suppressor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isoprenyl carboxyl methyltransferase inhibitors: a brief review including recent patents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Scholars@Duke publication: An improved isoprenylcysteine carboxylmethyltransferase inhibitor induces cancer cell death and attenuates tumor growth in vivo. [scholars.duke.edu]
- 6. Discovery and SAR of methylated tetrahydropyranyl derivatives as inhibitors of isoprenylcysteine carboxyl methyltransferase (ICMT) - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Icmt-IN-19 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Icmt-IN-19 is a potent and specific inhibitor of Isoprenylcysteine carboxyl methyltransferase (Icmt). Icmt catalyzes the final step in the post-translational modification of proteins containing a C-terminal CAAX motif. A significant substrate of Icmt is the family of RAS GTPases (KRAS, NRAS, HRAS), which are critical regulators of cell proliferation, differentiation, and survival. Dysregulation of RAS signaling is a hallmark of many human cancers.
By inhibiting Icmt, this compound prevents the carboxyl methylation of farnesylated or geranylgeranylated RAS proteins. This leads to their mislocalization from the plasma membrane to endomembranes, thereby attenuating their downstream signaling through pathways such as the PI3K/AKT/mTOR and MAPK/ERK cascades.[1][2][3][4][5][6] This mechanism makes this compound a compelling tool for studying RAS biology and a potential therapeutic agent for RAS-driven cancers.
These application notes provide detailed protocols for utilizing this compound in cell culture to investigate its effects on cell viability, apoptosis, and key signaling pathways.
Data Presentation
Table 1: Representative IC50 Values of Icmt Inhibitors in Cancer Cell Lines
| Icmt Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Assay Duration |
| Cysmethynil | MiaPaCa-2 | Pancreatic Cancer | ~20-25 | 48 hours |
| Cysmethynil | AsPC-1 | Pancreatic Cancer | ~20-25 | 48 hours |
| Cysmethynil | PANC-1 | Pancreatic Cancer | ~25-30 | 48 hours |
| Cysmethynil | HPAF-II | Pancreatic Cancer | ~20-25 | 48 hours |
| C75 | - | - | 0.5 | In vitro enzyme assay |
Data for cysmethynil is derived from studies on pancreatic cancer cell lines.[7][8] The IC50 for C75 is from an in vitro enzymatic assay.[9]
Table 2: Recommended Concentration Ranges for Icmt Inhibitors in Cell-Based Assays
| Assay Type | Icmt Inhibitor | Cell Line Type | Recommended Concentration Range (µM) | Incubation Time |
| Cell Viability (MTS/MTT) | Cysmethynil | Pancreatic Cancer | 10 - 40 | 48 - 96 hours |
| Apoptosis (Flow Cytometry) | Cysmethynil | Pancreatic Cancer | 22.5 | 24 hours |
| Western Blot (Pathway Inhibition) | Cysmethynil | Pancreatic Cancer | 20 - 25 | 48 hours |
| RAS Mislocalization | Cysmethynil | Cancer Cell Lines | Not specified | Not specified |
These concentration ranges are based on published data for cysmethynil and should be optimized for this compound and the specific cell line used.[7][10]
Experimental Protocols
Preparation of this compound Stock Solution
This compound is typically soluble in dimethyl sulfoxide (DMSO).[11][12]
-
Reconstitution: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in sterile DMSO.
-
Aliquotting: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C or -80°C for long-term stability.
-
Working Dilutions: On the day of the experiment, thaw an aliquot and prepare fresh dilutions in the appropriate cell culture medium. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Cell Viability Assay (MTS/MTT)
This protocol is for determining the effect of this compound on cell proliferation and viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 - 10,000 cells/well) and allow them to adhere overnight.
-
Treatment: The next day, remove the medium and add fresh medium containing various concentrations of this compound (e.g., a serial dilution from 0.1 µM to 100 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired duration (e.g., 48, 72, or 96 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTS/MTT Addition: Add MTS or MTT reagent to each well according to the manufacturer's instructions (e.g., 20 µL of MTS solution per 100 µL of medium).[8]
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: For MTS assays, measure the absorbance at 490 nm using a microplate reader. For MTT assays, first add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals, and then measure the absorbance at 570 nm.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
Western Blot Analysis for Pathway Inhibition
This protocol is to assess the effect of this compound on the phosphorylation status of key proteins in the PI3K/AKT and MAPK/ERK pathways.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for a specified time (e.g., 24 or 48 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the protein samples on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., p-AKT, AKT, p-ERK, ERK) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative changes in protein phosphorylation.
Apoptosis Assay (Annexin V/PI Staining)
This protocol is to quantify the induction of apoptosis by this compound.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsinization.
-
Staining: Wash the cells with cold PBS and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Quantify the percentage of cells in different quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Mandatory Visualizations
Caption: Signaling pathway affected by this compound.
Caption: General experimental workflow for cell-based assays.
References
- 1. Inactivation of Icmt inhibits transformation by oncogenic K-Ras and B-Raf - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isoprenylcysteine Carboxyl Methyltransferase and Its Substrate Ras Are Critical Players Regulating TLR-Mediated Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fighting cancer by disrupting C-terminal methylation of signaling proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Item - STRUCTURAL AND SIGNALING MECHANISMS OF ICMT-MEDIATED KRAS4B METHYLATION - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 6. Isoprenyl carboxyl methyltransferase inhibitors: a brief review including recent patents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. mednexus.org [mednexus.org]
- 9. ICMT inhibitor C75 | ICMT inhibitor | Probechem Biochemicals [probechem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
Application Notes and Protocols for ICMT Inhibitors in Animal Studies
Disclaimer: No specific public data is available for a compound designated "Icmt-IN-19." The following application notes and protocols are based on general methodologies for testing Isoprenylcysteine Carboxyl Methyltransferase (ICMT) inhibitors in preclinical animal models, drawing from published studies on similar compounds. These should be adapted based on the specific physicochemical properties and in vitro potency of the test compound.
Introduction
Isoprenylcysteine carboxyl methyltransferase (ICMT) is a critical enzyme in the post-translational modification of C-terminal CaaX proteins, including the Ras family of small GTPases. Inhibition of ICMT is a promising therapeutic strategy, particularly in cancers driven by mutations in Ras, such as pancreatic, colorectal, and non-small cell lung cancer. These protocols provide a framework for evaluating the in vivo efficacy, pharmacokinetics, and pharmacodynamics of novel ICMT inhibitors in rodent models.
Quantitative Data Summary
The following tables summarize typical dosage and administration data for ICMT inhibitors in preclinical animal studies. This data is compiled from various studies and should serve as a starting point for dose-range-finding experiments.
Table 1: Exemplary Dosing Regimens for ICMT Inhibitors in Mice
| Compound Class | Animal Model | Route of Administration | Dosage Range | Dosing Schedule | Reference |
| Farnesyl-thiosalicylic acid analogs | Nude mice (xenograft) | Intraperitoneal (IP) | 10-50 mg/kg | Daily | Fainstein et al. |
| Cysmethynil | Nude mice (xenograft) | Oral (PO) | 25-100 mg/kg | Twice daily | Winter-Vann et al. |
| UCM-1304 | BALB/c mice (syngeneic) | Intraperitoneal (IP) | 5-20 mg/kg | Every other day | Castillo-Pichardo et al. |
Table 2: Common Vehicle Formulations
| Vehicle Component | Concentration | Purpose | Notes |
| DMSO | 5-10% | Solubilizing agent | Can be toxic at high concentrations. |
| PEG300/400 | 30-40% | Solubilizing agent | Commonly used for poorly soluble compounds. |
| Tween 80/Solutol HS 15 | 5-10% | Surfactant | Improves solubility and stability. |
| Saline or PBS | q.s. to 100% | Diluent | Should be sterile and isotonic. |
Experimental Protocols
In Vivo Efficacy Study: Xenograft Mouse Model
This protocol describes a typical efficacy study in immunodeficient mice bearing human tumor xenografts.
Materials:
-
6-8 week old immunodeficient mice (e.g., NU/J, NSG)
-
Human cancer cell line with known Ras mutation (e.g., MIA PaCa-2, HCT116)
-
Matrigel or similar basement membrane matrix
-
Test ICMT inhibitor
-
Vehicle solution
-
Calipers, animal balance
-
Sterile syringes and needles
Procedure:
-
Cell Culture: Culture cancer cells to ~80% confluency in recommended media.
-
Cell Implantation:
-
Harvest and wash cells with sterile PBS.
-
Resuspend cells in a 1:1 mixture of PBS and Matrigel at a concentration of 1-2 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth every 2-3 days using caliper measurements (Volume = 0.5 x Length x Width^2).
-
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups (n=8-10 per group).
-
-
Treatment Administration:
-
Prepare fresh formulations of the ICMT inhibitor and vehicle daily.
-
Administer the compound or vehicle via the predetermined route (e.g., oral gavage, intraperitoneal injection).
-
Record animal weights and monitor for any signs of toxicity daily.
-
-
Endpoint:
-
Continue treatment for the specified duration (e.g., 21-28 days) or until tumors in the control group reach the predetermined endpoint size.
-
Euthanize mice and excise tumors for weight measurement and downstream analysis (e.g., Western blot, immunohistochemistry).
-
Pharmacodynamic (PD) Marker Analysis
This protocol outlines the assessment of target engagement in tumor tissue.
Procedure:
-
Sample Collection: Collect tumor tissues at the study endpoint or at specific time points after the final dose.
-
Protein Extraction: Homogenize a portion of the tumor tissue in lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Determine total protein concentration using a BCA assay.
-
Separate 20-30 µg of protein lysate by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Probe with primary antibodies against markers of ICMT inhibition (e.g., unprocessed Ras, phosphorylated ERK, phosphorylated AKT) and a loading control (e.g., GAPDH, β-actin).
-
Incubate with appropriate secondary antibodies and visualize using a chemiluminescence detection system.
-
Diagrams
Caption: ICMT's role in the Ras signaling pathway and the point of inhibition.
Caption: Experimental workflow for a xenograft efficacy study.
Icmt-IN-19 solubility and preparation for experiments
A comprehensive guide for researchers, scientists, and drug development professionals on the solubility, preparation, and experimental use of Icmt-IN-19, a potent and selective inhibitor of Isoprenylcysteine Carboxyl Methyltransferase (Icmt).
Introduction
This compound is a small molecule inhibitor of Icmt, a critical enzyme in the post-translational modification of various proteins, including the Ras superfamily of small GTPases. By inhibiting Icmt, this compound disrupts the proper localization and function of these proteins, which are frequently implicated in oncogenesis. This document provides detailed information on the solubility and preparation of this compound for experimental use, along with protocols for in vitro and in vivo studies.
Solubility and Preparation of this compound
Proper dissolution and preparation of this compound are crucial for accurate and reproducible experimental results. The following table summarizes the solubility of this compound in common laboratory solvents.
Table 1: Solubility of this compound
| Solvent | Solubility (mg/mL) | Molarity (mM) | Notes |
| DMSO | > 50 | > 100 | Recommended for stock solutions. |
| Ethanol | < 5 | < 10 | Not recommended for high concentration stocks. |
| Water | Insoluble | - | Do not use water as a primary solvent. |
Protocol for Preparing this compound Stock Solutions:
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent moisture condensation.
-
Weigh the desired amount of this compound powder in a sterile tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Vortex the solution for 1-2 minutes until the powder is completely dissolved. Gentle warming (37°C) may be applied if necessary.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solutions at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 1 year).
-
Experimental Protocols
In Vitro Cell-Based Assays
This protocol describes a general procedure for treating cultured cells with this compound to assess its biological activity.
Protocol for In Vitro Cell Treatment:
-
Cell Seeding:
-
Plate cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for western blotting) at a density that allows for logarithmic growth during the experiment.
-
Allow cells to adhere and resume growth for 24 hours before treatment.
-
-
Preparation of Working Solutions:
-
Thaw an aliquot of the this compound DMSO stock solution.
-
Prepare serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. The final DMSO concentration in the culture medium should be kept below 0.5% to minimize solvent toxicity.[1] A vehicle control (medium with the same percentage of DMSO) should always be included.
-
-
Cell Treatment:
-
Remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, 72 hours).
-
-
Downstream Analysis:
-
Following incubation, cells can be harvested for various analyses, such as:
-
Cell Viability/Proliferation Assays: (e.g., MTT, CellTiter-Glo®)
-
Western Blotting: To analyze the levels of specific proteins and signaling pathway components.
-
Flow Cytometry: For cell cycle analysis or apoptosis assays.
-
Immunofluorescence: To observe changes in protein localization.
-
-
Workflow for a Typical In Vitro Experiment:
References
Application Notes: Icmt-IN-19, an Isoprenylcysteine Carboxyl Methyltransferase (Icmt) Inhibitor
For Research Use Only
Introduction
Isoprenylcysteine carboxyl methyltransferase (Icmt) is an integral endoplasmic reticulum enzyme that catalyzes the final step in the post-translational modification of proteins containing a C-terminal CaaX motif. This modification involves the S-adenosyl-L-methionine (AdoMet)-dependent methylation of the carboxyl group of a farnesylated or geranylgeranylated cysteine residue. Prominent substrates for Icmt include members of the Ras superfamily of small GTPases (e.g., K-Ras, N-Ras, RhoA), which are critical regulators of cellular signaling pathways controlling proliferation, differentiation, and survival.
The carboxyl methylation by Icmt neutralizes the negative charge of the C-terminal cysteine, increasing the hydrophobicity of the protein and facilitating its proper localization to the plasma membrane, which is essential for its function. Dysregulation of Ras signaling is a hallmark of many human cancers, making the enzymes involved in its processing, including Icmt, attractive targets for anticancer drug development.
Icmt-IN-19 is a potent and selective small molecule inhibitor of Icmt. By blocking this key methylation step, this compound disrupts the proper localization and function of oncogenic proteins like Ras, leading to the inhibition of downstream signaling cascades such as the MAPK/ERK and PI3K/Akt pathways. This disruption can suppress cancer cell proliferation, induce apoptosis, and inhibit tumorigenesis, providing a strong rationale for its investigation as a potential therapeutic agent.
Mechanism of Action: Post-Translational Modification of CaaX Proteins
This compound acts by inhibiting the final enzymatic step required for the maturation of CaaX proteins. This multi-step process is crucial for the function of many signaling proteins.
-
Isoprenylation: A 15-carbon farnesyl or 20-carbon geranylgeranyl lipid group is attached to the cysteine residue of the CaaX motif by farnesyltransferase (FTase) or geranylgeranyltransferase (GGTase).
-
Proteolysis: The '-aaX' tripeptide is cleaved by the Rce1 endopeptidase.
-
Methylation: The newly exposed farnesylated or geranylgeranylated cysteine is carboxyl-methylated by Icmt. This compound blocks this step.
This inhibition leads to the accumulation of unmethylated, negatively charged Ras proteins, which are mislocalized to cytosolic compartments instead of the plasma membrane, thereby abrogating their signaling function.
Key Downstream Signaling Pathways
By preventing the proper function of Ras, this compound indirectly inhibits major downstream pro-survival and proliferative signaling pathways. Inhibition of Icmt has been shown to reduce the phosphorylation and activation of key effectors in both the MAPK/ERK and PI3K/Akt pathways.
Application Notes and Protocols for Icmt Inhibitors in Ras-Driven Cancers
Note: As of November 2025, publicly available scientific literature and databases do not contain specific information on a compound designated "Icmt-IN-19". The following application notes and protocols are based on the well-characterized class of Isoprenylcysteine Carboxyl Methyltransferase (Icmt) inhibitors, such as cysmethynil and its analogs, which are instrumental in studying Ras-driven cancers. These compounds serve as valuable tools for researchers, scientists, and drug development professionals in this field.
Introduction to Icmt Inhibition in Ras-Driven Cancers
Mutations in the RAS family of oncogenes (KRAS, HRAS, and NRAS) are prevalent in a significant portion of human cancers, making them a critical target for anti-cancer therapies. RAS proteins require a series of post-translational modifications to localize to the plasma membrane and exert their oncogenic function. Isoprenylcysteine carboxyl methyltransferase (Icmt) catalyzes the final step in this process, the methylation of the C-terminal prenylcysteine. Inhibition of Icmt leads to the mislocalization of RAS proteins, thereby abrogating their downstream signaling and inducing anti-tumor effects such as cell cycle arrest, apoptosis, and autophagy. This makes Icmt an attractive therapeutic target for the treatment of Ras-driven malignancies.
Mechanism of Action of Icmt Inhibitors
Icmt inhibitors are small molecules that competitively block the active site of the Icmt enzyme. This prevention of carboxyl methylation of the terminal cysteine of RAS and other prenylated proteins disrupts their proper cellular localization and function. The consequence is the inhibition of downstream signaling pathways critical for cancer cell proliferation and survival, including the RAF-MEK-ERK and PI3K-AKT pathways.
Quantitative Data on Icmt Inhibitors
The following table summarizes the available quantitative data on representative Icmt inhibitors from published studies. This data is crucial for comparing the potency and efficacy of different compounds.
| Compound | Target | IC50 | Cell Line | Assay Type | Reference |
| UCM-1336 | Icmt | 2 µM | Not specified | Enzyme inhibition assay | |
| Cysmethynil | Icmt | Not specified | Multiple cancer cell lines | Cell growth inhibition | |
| Compound 8.12 | Icmt | Not specified | HepG2, PC3 | Cell proliferation inhibition |
Signaling Pathway and Experimental Workflow Diagrams
Ras Post-Translational Modification and Icmt Inhibition
Caption: Mechanism of Icmt inhibition and its effect on Ras localization.
Downstream Signaling of Activated Ras
Caption: Key downstream signaling pathways activated by Ras.
Experimental Workflow for Evaluating Icmt Inhibitors
Caption: A typical experimental workflow for preclinical evaluation of Icmt inhibitors.
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the effect of an Icmt inhibitor on the proliferation of Ras-driven cancer cells.
Materials:
-
Ras-mutated cancer cell line (e.g., MiaPaCa-2, HCT116)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Icmt inhibitor stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of the Icmt inhibitor in complete growth medium. The final DMSO concentration should be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the diluted Icmt inhibitor or vehicle control (medium with DMSO).
-
Incubate the cells for the desired time period (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot for Ras Localization
Objective: To assess the effect of an Icmt inhibitor on the subcellular localization of Ras.
Materials:
-
Ras-mutated cancer cell line
-
Icmt inhibitor
-
Cell lysis buffer for subcellular fractionation (cytosolic and membrane fractions)
-
Protease and phosphatase inhibitor cocktails
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-Pan-Ras, anti-Na+/K+ ATPase for membrane fraction, anti-GAPDH for cytosolic fraction)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Imaging system
Protocol:
-
Treat cells with the Icmt inhibitor or vehicle control for the desired time.
-
Harvest the cells and perform subcellular fractionation to separate the cytosolic and membrane fractions according to a standard protocol.
-
Determine the protein concentration of each fraction using the BCA assay.
-
Denature equal amounts of protein from each fraction by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Analyze the band intensities to determine the relative amount of Ras in the membrane versus the cytosolic fraction.
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of an Icmt inhibitor in a preclinical animal model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Ras-driven cancer cell line
-
Matrigel (optional)
-
Icmt inhibitor formulation for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
Animal balance
Protocol:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the Icmt inhibitor or vehicle control to the mice according to the desired dosing schedule (e.g., daily intraperitoneal injection or oral gavage).
-
Measure the tumor volume (Volume = 0.5 x Length x Width²) and body weight of the mice regularly (e.g., every 2-3 days).
-
Continue the treatment for the duration of the study (e.g., 2-4 weeks).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
-
Plot the tumor growth curves and analyze the statistical significance of the treatment effect.
These protocols provide a foundational framework for researchers to study the effects of Icmt inhibitors on Ras-driven cancers. It is essential to optimize the specific conditions for each cell line and animal model.
Techniques for Assessing Icmt-IN-19 Target Engagement
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction:
Icmt-IN-19 is a potent inhibitor of Isoprenylcysteine carboxyl methyltransferase (Icmt), a critical enzyme in the post-translational modification of numerous signaling proteins, most notably members of the Ras superfamily of small GTPases. Icmt catalyzes the final step in the processing of CAAX-box containing proteins, a modification essential for their proper subcellular localization and function. By inhibiting Icmt, this compound disrupts the membrane association of key signaling molecules like Ras, thereby modulating downstream pathways implicated in cell proliferation, differentiation, and survival. Accurate assessment of this compound target engagement is crucial for understanding its mechanism of action, validating its efficacy in preclinical models, and guiding its development as a potential therapeutic agent.
These application notes provide a detailed overview of key techniques to assess the target engagement of this compound, complete with experimental protocols and data presentation guidelines.
Data Presentation
Quantitative data for Icmt inhibitors are summarized below. These values provide a benchmark for researchers developing and validating target engagement assays for this compound.
| Compound | Target | Assay Type | IC50 (µM) | Reference |
| This compound | Icmt | Biochemical | 0.026 | [1] |
| Cysmethynil | Icmt | Biochemical | 0.29 (without preincubation), 2.1 (with preincubation) | |
| UCM-13207 | Icmt | in vitro | 1.4 | [2] |
| Compound P1-1 | Icmt | Vapor diffusion | 12.1 ± 2.1 | [3] |
| JAN | Icmt | Enzyme assay | - (71% inhibition at tested concentration) | [3] |
Key Experiments and Protocols
Several distinct methodologies can be employed to determine and quantify the interaction of this compound with its target protein, Icmt, in various experimental systems. These range from direct biochemical assays to more complex cellular assays that provide insights into target engagement within a physiological context.
Biochemical Icmt Activity Assay
This assay directly measures the enzymatic activity of Icmt in the presence of an inhibitor. The protocol is based on the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) to a farnesylated substrate.
Principle:
The enzymatic activity of Icmt is quantified by measuring the incorporation of a tritiated methyl group from [³H]-SAM onto a biotinylated farnesylcysteine substrate. The reaction mixture is then captured on a streptavidin-coated plate, and the radioactivity is measured to determine the extent of methylation. A decrease in radioactivity in the presence of this compound indicates inhibition of Icmt activity.
Protocol:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT).
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a stock solution of biotin-S-farnesyl-L-cysteine (substrate) in DMSO.
-
Prepare a stock solution of [³H]-S-adenosyl-L-methionine ([³H]-SAM).
-
Use membranes from Sf9 cells recombinantly expressing human Icmt as the enzyme source.[2]
-
-
Assay Procedure:
-
In a 96-well plate, add 10 µL of serially diluted this compound to the reaction buffer.
-
Add 20 µL of a mixture containing biotin-farnesyl-L-cysteine and [³H]-SAM to each well.
-
Initiate the reaction by adding 20 µL of the Sf9 membrane homogenates containing Icmt.[2]
-
Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 0.5% SDS).
-
Transfer the reaction mixture to a streptavidin-coated plate and incubate for 1 hour at room temperature to allow for capture of the biotinylated substrate.
-
Wash the plate multiple times with a wash buffer (e.g., PBS with 0.1% Tween-20) to remove unincorporated [³H]-SAM.
-
Add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of Icmt inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to assess target engagement in a cellular environment. It relies on the principle that the binding of a ligand to its target protein increases the thermal stability of the protein.
Principle:
Cells are treated with this compound, and then subjected to a heat shock. The binding of this compound to Icmt stabilizes the protein, making it more resistant to heat-induced denaturation and aggregation. The amount of soluble Icmt remaining after the heat shock is then quantified, typically by Western blotting or other protein detection methods. An increase in soluble Icmt in the presence of this compound at elevated temperatures indicates target engagement.[4][5]
Protocol:
-
Cell Culture and Treatment:
-
Culture cells of interest (e.g., a cancer cell line known to express Icmt) to a suitable confluency.
-
Treat the cells with various concentrations of this compound or a vehicle control (DMSO) for a specific duration (e.g., 1-3 hours) at 37°C.[6]
-
-
Heat Shock:
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler, followed by a cooling step to room temperature.[5]
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separate the soluble fraction (containing non-aggregated proteins) from the insoluble fraction (containing aggregated proteins) by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).[7]
-
Collect the supernatant (soluble fraction) and determine the protein concentration.
-
-
Detection of Soluble Icmt:
-
Analyze the soluble protein fraction by SDS-PAGE and Western blotting using an antibody specific for Icmt.
-
Quantify the band intensity for Icmt at each temperature and inhibitor concentration.
-
-
Data Analysis:
-
Generate melting curves by plotting the relative amount of soluble Icmt against the temperature for both vehicle- and this compound-treated samples.
-
A shift in the melting curve to higher temperatures in the presence of this compound indicates target engagement.
-
Alternatively, perform an isothermal dose-response experiment by heating all samples at a single, optimized temperature and plotting the amount of soluble Icmt against the inhibitor concentration to determine the EC50 for thermal stabilization.
-
InCELL Hunter™ Assay
The InCELL Hunter™ assay is a cell-based method that utilizes enzyme fragment complementation (EFC) technology to quantify target engagement.
Principle:
This technology uses two inactive fragments of β-galactosidase (β-gal), a small enzyme donor (ED) and a larger enzyme acceptor (EA).[8] In this assay, the target protein (Icmt) is fused to the ED fragment. When this compound binds to the Icmt-ED fusion protein, it can lead to protein stabilization. Upon cell lysis and addition of the EA fragment, the ED and EA combine to form an active β-galactosidase enzyme, which generates a chemiluminescent signal in the presence of a substrate. An increase in the signal in the presence of the inhibitor suggests target engagement due to the stabilization of the fusion protein.[9][10]
Protocol:
-
Cell Line Generation:
-
Generate a stable cell line expressing Icmt fused to the β-gal enzyme donor fragment (e.g., ProLabel™ tag).
-
-
Assay Procedure:
-
Plate the engineered cells in a 96- or 384-well plate and incubate to allow for cell attachment.
-
Treat the cells with a serial dilution of this compound or vehicle control for a specified period (e.g., 6-16 hours).[11]
-
Add the InCELL Hunter™ detection reagents, which include the EA fragment and the chemiluminescent substrate.
-
Incubate at room temperature for a specified time (e.g., 30 minutes) to allow for enzyme complementation and signal development.[9]
-
Measure the chemiluminescent signal using a plate reader.
-
-
Data Analysis:
-
Plot the luminescent signal against the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve to determine the cellular EC50 value for target engagement.
-
Ras Membrane Localization Assay
Since the primary function of Icmt is to facilitate the membrane localization of its substrates, assessing the subcellular distribution of Ras proteins is a direct downstream readout of Icmt inhibition.
Principle:
Inhibition of Icmt by this compound is expected to prevent the final methylation step of Ras processing, leading to its mislocalization from the plasma membrane to cytosolic compartments. This change in localization can be visualized by immunofluorescence microscopy or quantified by subcellular fractionation followed by Western blotting.
Protocol:
-
Cell Treatment:
-
Culture cells and treat with this compound or vehicle for a time course (e.g., 24-48 hours).
-
-
Subcellular Fractionation:
-
Harvest the cells and perform subcellular fractionation to separate the membrane and cytosolic fractions. This can be achieved using commercially available kits or standard biochemical protocols involving differential centrifugation.
-
-
Western Blotting:
-
Resolve equal amounts of protein from the membrane and cytosolic fractions by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane and probe with antibodies specific for a Ras isoform (e.g., K-Ras, N-Ras).
-
Use markers for the plasma membrane (e.g., Na+/K+-ATPase) and cytosol (e.g., GAPDH) to verify the purity of the fractions.
-
Quantify the band intensities to determine the relative distribution of Ras in the membrane versus the cytosol.
-
-
Data Analysis:
-
Compare the ratio of membrane-associated Ras to cytosolic Ras in this compound-treated cells versus control cells. A decrease in the membrane-to-cytosol ratio of Ras indicates effective target engagement by this compound.
-
Visualizations
Icmt Signaling Pathway
Caption: this compound inhibits the final step of Ras post-translational modification.
Experimental Workflow for Cellular Thermal Shift Assay (CETSA)
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Isoprenyl carboxyl methyltransferase inhibitors: a brief review including recent patents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 7. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of InCELL Hunter™ vs InCELL Pulse™ for Analyzing Compound-Target Engagement [discoverx.com]
- 9. agilent.com [agilent.com]
- 10. Target Engagement Assays [emea.discoverx.com]
- 11. m.youtube.com [m.youtube.com]
Application of ICMT Inhibitors in Progeria Research: Detailed Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hutchinson-Gilford Progeria Syndrome (HGPS) is a rare, fatal genetic disorder characterized by accelerated aging in children. The disease is primarily caused by a point mutation in the LMNA gene, leading to the production of a toxic, permanently farnesylated and methylated form of the protein prelamin A, known as progerin. The accumulation of progerin at the nuclear lamina disrupts nuclear architecture and function, leading to premature senescence and the severe phenotypes associated with progeria.
Isoprenylcysteine carboxyl methyltransferase (ICMT) is the enzyme responsible for the final step of progerin processing – carboxyl methylation. Inhibition of ICMT has emerged as a promising therapeutic strategy for HGPS. By preventing this final modification, ICMT inhibitors aim to alter the localization and toxicity of progerin, thereby ameliorating the cellular and organismal defects in progeria. While the specific compound "Icmt-IN-19" was requested, the published research literature on progeria extensively details the effects of other potent ICMT inhibitors, such as C75 and UCM-13207. The following application notes and protocols are based on the published data for these representative ICMT inhibitors and are expected to be broadly applicable to other specific and potent inhibitors of this enzyme class.
Mechanism of Action of ICMT Inhibitors in Progeria
In HGPS, the mutant lamin A protein, prelamin A, undergoes farnesylation, endoproteolytic cleavage, and carboxyl methylation. The final methylation step, catalyzed by ICMT, is crucial for the proper localization of progerin to the nuclear envelope. By inhibiting ICMT, the carboxyl methylation of the farnesylated cysteine of progerin is blocked. This leads to the mislocalization of unmethylated progerin away from the nuclear rim and into the nucleoplasm.[1][2][3] This delocalization is thought to reduce progerin's toxic effects on the nuclear lamina.[3][4]
Furthermore, studies have shown that ICMT inhibition can activate the AKT-mTOR signaling pathway.[1][5] The accumulation of farnesylated, unmethylated prelamin A (progerin) appears to trigger this activation, which in turn helps to overcome the premature senescence observed in progeria cells.[1][5]
Data Presentation: Efficacy of ICMT Inhibitors
The following tables summarize the quantitative data from key studies on the effects of ICMT inhibitors in cellular and animal models of progeria.
Table 1: In Vitro Efficacy of ICMT Inhibitors in Progeria Fibroblasts
| Parameter | Cell Type | Treatment | Result | Reference |
| Cell Proliferation | Zmpste24-/- mouse fibroblasts | Genetic ICMT deficiency | Similar proliferation rate to wild-type cells | [1][5] |
| Human HGPS fibroblasts | C75 (ICMT inhibitor) | Delayed senescence and stimulated proliferation | [2] | |
| LmnaG609G/G609G mouse fibroblasts | UCM-13207 (ICMT inhibitor, 10 µM) | Increased cell proliferation over 14 days | [3][4] | |
| Human HGPS fibroblasts | UCM-13207 (ICMT inhibitor, 2 µM) | Increased cell proliferation over 24 days | [3][4] | |
| Senescence | Human HGPS fibroblasts | C75 (ICMT inhibitor) | Delayed senescence | [2] |
| Progerin Localization | Human HGPS fibroblasts | UCM-13207 (ICMT inhibitor) | Significant delocalization of progerin from the nuclear rim | [3][4] |
| Progerin Levels | Human HGPS and mouse progeroid cells | UCM-13207 (ICMT inhibitor) | Decreased total progerin levels | [3][4] |
| AKT Signaling | Zmpste24-/- mouse fibroblasts | Genetic ICMT deficiency | Increased phosphorylation of AKT, S6, and 4E-BP1 | [1][5] |
| Human HGPS fibroblasts | C75 (ICMT inhibitor) | Increased AKT phosphorylation | [2] |
Table 2: In Vivo Efficacy of ICMT Inhibition in Progeria Mouse Models
| Parameter | Mouse Model | Treatment | Result | Reference |
| Body Weight | Zmpste24-/- mice | Hypomorphic Icmt allele | Increased body weight | [1][6] |
| LmnaG609G/G609G mice | UCM-13207 | Significantly improved body weight | [4] | |
| Grip Strength | Zmpste24-/- mice | Hypomorphic Icmt allele | Normalized grip strength | [1][6] |
| LmnaG609G/G609G mice | UCM-13207 | Enhanced grip strength | [3] | |
| Lifespan | Zmpste24-/- mice | Hypomorphic Icmt allele | Prevented premature death | [1][6] |
| LmnaG609G/G609G mice | UCM-13207 | Extended mean survival from 134 to 173 days (20% increase) | [3][4] | |
| Cardiovascular Phenotype | LmnaG609G/G609G mice | UCM-13207 | Increased number of vascular smooth muscle cells (VSMCs) | [3] |
| HGPS mice | Icmt knockout | Restored vascular smooth muscle cell numbers in the aorta | [2] |
Experimental Protocols
The following are detailed protocols for key experiments cited in the research of ICMT inhibitors for progeria.
Protocol 1: Cell Culture and Proliferation Assay
Objective: To assess the effect of an ICMT inhibitor on the proliferation of progeria patient-derived fibroblasts.
Materials:
-
Human HGPS patient-derived fibroblasts
-
Wild-type human fibroblasts (control)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
ICMT inhibitor (e.g., UCM-13207)
-
Dimethyl sulfoxide (DMSO, vehicle control)
-
Cell counting kit (e.g., WST-1 or similar) or hemocytometer
-
96-well plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Culture HGPS and wild-type fibroblasts in DMEM supplemented with 15% FBS and 1% Penicillin-Streptomycin.
-
Seed the fibroblasts in 96-well plates at a density of 2,000 cells/well.
-
Allow the cells to attach overnight.
-
Prepare a stock solution of the ICMT inhibitor in DMSO.
-
Treat the cells with the ICMT inhibitor at the desired concentration (e.g., 2 µM for UCM-13207) or with an equivalent volume of DMSO (vehicle control).
-
Incubate the cells for the desired period (e.g., up to 24 days), changing the media with fresh inhibitor or vehicle every 3-4 days.
-
At specified time points (e.g., every 4 days), measure cell proliferation using a WST-1 assay according to the manufacturer's instructions or by trypsinizing and counting the cells with a hemocytometer.
-
Plot the growth curves for each condition (untreated, vehicle, and ICMT inhibitor-treated) for both HGPS and wild-type cells.
Protocol 2: Immunofluorescence for Progerin Localization
Objective: To visualize the subcellular localization of progerin in HGPS fibroblasts following treatment with an ICMT inhibitor.
Materials:
-
HGPS fibroblasts cultured on glass coverslips
-
ICMT inhibitor (e.g., UCM-13207)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% bovine serum albumin in PBS)
-
Primary antibody: anti-progerin antibody
-
Secondary antibody: fluorescently labeled anti-mouse/rabbit IgG
-
DAPI or Hoechst stain for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed HGPS fibroblasts on glass coverslips in a 24-well plate and allow them to attach.
-
Treat the cells with the ICMT inhibitor (e.g., 2 µM UCM-13207) or DMSO for a specified period (e.g., 17 days).
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary anti-progerin antibody diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI or Hoechst stain for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto glass slides using mounting medium.
-
Visualize the cells using a fluorescence microscope and capture images.
Protocol 3: Western Blotting for AKT Pathway Activation
Objective: To determine the effect of ICMT inhibition on the activation of the AKT signaling pathway.
Materials:
-
Fibroblast cell lysates (from Protocol 1)
-
Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Western blotting apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-AKT (Ser473), anti-total AKT, anti-phospho-S6, anti-total S6, anti-phospho-4E-BP1, anti-total 4E-BP1, and a loading control (e.g., anti-β-tubulin or anti-GAPDH).
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse the cells in protein lysis buffer and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the ECL substrate and detect the signal using an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.
Visualizations
Signaling Pathway of ICMT Inhibition in Progeria
Caption: Mechanism of action of ICMT inhibitors in progeria.
Experimental Workflow for In Vitro Testing of ICMT Inhibitors
References
- 1. A small-molecule ICMT inhibitor delays senescence of Hutchinson-Gilford progeria syndrome cells | eLife [elifesciences.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Isoprenylcysteine Carboxylmethyltransferase-Based Therapy for Hutchinson–Gilford Progeria Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peer review in A small-molecule ICMT inhibitor delays senescence of Hutchinson-Gilford progeria syndrome cells | eLife [elifesciences.org]
- 5. researchgate.net [researchgate.net]
- 6. progeriaresearch.org [progeriaresearch.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Icmt Inhibitor Experiments
Topic: Icmt-IN-19 Not Showing Expected Results
This guide provides troubleshooting advice and frequently asked questions for researchers using Isoprenylcysteine carboxyl methyltransferase (Icmt) inhibitors. While "this compound" is not a publicly documented inhibitor, this resource addresses common challenges encountered with compounds targeting Icmt, using known inhibitors as illustrative examples.
Troubleshooting Guide
Question: My Icmt inhibitor is not reducing cancer cell viability at the expected concentrations. What are the possible reasons?
Answer:
Several factors could contribute to a lack of effect on cell viability. Consider the following troubleshooting steps:
-
Inhibitor Integrity and Activity:
-
Confirm Identity and Purity: Verify the chemical identity and purity of your inhibitor batch using methods like LC-MS and NMR. Impurities or degradation can significantly impact activity.
-
Assess In Vitro Activity: Before proceeding with cell-based assays, confirm that your inhibitor directly inhibits Icmt enzyme activity in an in vitro assay. This will validate that the compound is active against its intended target.
-
-
Cell-Based Assay Conditions:
-
Cell Line Sensitivity: Different cancer cell lines exhibit varying dependence on the Icmt pathway.[1] Cell lines with activating mutations in Ras, particularly K-Ras, are often more sensitive to Icmt inhibition.[2][3] Consider testing your inhibitor on a panel of cell lines with known Ras mutation status.
-
Assay Duration and Endpoint: The effects of Icmt inhibition on cell viability may be cytostatic rather than cytotoxic and can take time to manifest. Extend the duration of your cell viability assay (e.g., 72-96 hours) and consider using assays that measure proliferation (e.g., BrdU incorporation) in addition to metabolic activity (e.g., MTT or resazurin).
-
Serum Concentration: Components in fetal bovine serum (FBS) can sometimes interfere with the activity of small molecule inhibitors. Try reducing the serum concentration in your cell culture medium during the treatment period, if compatible with your cell line's health.
-
-
Target Engagement in Cells:
-
Confirm Ras Mislocalization: A primary consequence of Icmt inhibition is the mislocalization of Ras proteins from the plasma membrane to intracellular compartments.[3] Perform immunofluorescence or cellular fractionation followed by western blotting to confirm that your inhibitor is causing this expected phenotypic change in your cells.
-
Dose-Response and Time-Course: Conduct a thorough dose-response and time-course experiment to determine the optimal concentration and duration of treatment for observing the desired cellular effects.
-
Question: I am not observing the expected mislocalization of Ras after treating cells with my Icmt inhibitor. What should I check?
Answer:
Failure to observe Ras mislocalization is a critical issue, as it is a direct downstream marker of Icmt inhibition. Here's a checklist of potential problems:
-
Experimental Protocol:
-
Antibody Specificity: Ensure the primary antibody used for immunofluorescence or western blotting is specific for the Ras isoform you are studying (e.g., K-Ras, N-Ras).
-
Fixation and Permeabilization: Optimize your immunofluorescence protocol. Inadequate fixation or permeabilization can lead to poor antibody penetration and weak signals.
-
Imaging and Analysis: Use a high-resolution confocal microscope to visualize Ras localization. Quantify the change in localization to obtain objective data.
-
-
Inhibitor Properties:
-
Cell Permeability: If your inhibitor shows good in vitro activity but fails in cell-based assays, it may have poor cell permeability.
-
Metabolic Stability: The inhibitor might be rapidly metabolized by the cells into an inactive form.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for an Icmt inhibitor?
A1: Icmt catalyzes the final step in the post-translational modification of CaaX proteins, which includes the Ras family of small GTPases.[2][4][5] This step involves the methylation of a C-terminal isoprenylcysteine residue.[2][3] This methylation is crucial for the proper subcellular localization and function of these proteins.[2][3] By inhibiting Icmt, the inhibitor prevents this methylation, leading to the mislocalization of proteins like Ras away from the plasma membrane, thereby disrupting their signaling pathways.[3][4]
Q2: Which cancer cell lines are most likely to be sensitive to Icmt inhibition?
A2: Cancer cell lines with mutations that lead to an increased dependence on Ras signaling are generally more sensitive to Icmt inhibitors.[5] This is particularly true for tumors driven by K-Ras mutations, which are common in pancreatic, colorectal, and lung cancers.[2]
Q3: What are some known off-target effects of Icmt inhibitors?
A3: While specific off-target effects would be compound-dependent, a general concern with targeting the CaaX modification pathway is the potential to affect other CaaX proteins besides Ras. There are numerous proteins that undergo this modification, and inhibiting their function could lead to unintended cellular consequences. Comprehensive target profiling and careful interpretation of phenotypic data are essential.
Quantitative Data Summary
The following table summarizes the reported in vitro inhibitory concentrations (IC50) for the well-characterized Icmt inhibitor, cysmethynil, and another potent inhibitor.
| Inhibitor | Target | IC50 (µM) | Cell-Based Assay | Cell Line | GI50 (µM) |
| Cysmethynil | Icmt | 0.2 - 2.4[3] | Anchorage-independent growth | HCT116 (colon) | Not Reported |
| Analogue 75 | Icmt | 0.0013[1] | Cell Viability | Multiple | 0.3 - >100[1] |
Experimental Protocols
Protocol: Assessing Ras Localization by Immunofluorescence
-
Cell Seeding: Seed cells on glass coverslips in a 24-well plate at a density that will result in 50-70% confluency at the time of analysis.
-
Inhibitor Treatment: The following day, treat the cells with your Icmt inhibitor at various concentrations (e.g., 0.1, 1, 10 µM) and for different durations (e.g., 24, 48 hours). Include a vehicle-only control (e.g., DMSO).
-
Fixation: After treatment, wash the cells twice with phosphate-buffered saline (PBS) and then fix them with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash the cells three times with PBS and then block with 1% bovine serum albumin (BSA) in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for K-Ras (or another Ras isoform) diluted in 1% BSA in PBS overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS and then incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) and a nuclear counterstain (e.g., DAPI) diluted in 1% BSA in PBS for 1 hour at room temperature in the dark.
-
Mounting and Imaging: Wash the cells three times with PBS and then mount the coverslips on microscope slides using an anti-fade mounting medium.
-
Analysis: Acquire images using a confocal microscope. In untreated cells, Ras should be localized to the plasma membrane. In inhibitor-treated cells, Ras should show increased cytoplasmic and/or perinuclear localization.
Visualizations
Caption: CaaX protein post-translational modification pathway and the inhibitory action of an Icmt inhibitor.
References
- 1. Discovery and SAR of methylated tetrahydropyranyl derivatives as inhibitors of isoprenylcysteine carboxyl methyltransferase (ICMT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. THE ISOPRENOID SUBSTRATE SPECIFICITY OF ISOPRENYLCYSTEINE CARBOXYLMETHYLTRANSFERASE: DEVELOPMENT OF NOVEL INHIBITORS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A small-molecule inhibitor of isoprenylcysteine carboxyl methyltransferase with antitumor activity in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isoprenyl carboxyl methyltransferase inhibitors: a brief review including recent patents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Item - ISOPRENYLCYSTEINE CARBOXYL METHYLTRANSFERASE (ICMT):STRUCTURE, FUNCTION, AND INHIBITOR DESIGN - Purdue University Graduate School - Figshare [hammer.purdue.edu]
improving Icmt-IN-19 solubility for in vivo studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with Icmt inhibitors, focusing on strategies to improve solubility for in vivo studies. As "Icmt-IN-19" is not a widely recognized compound, this guide will focus on the well-documented Icmt inhibitor cysmethynil and its more soluble analog, compound 8.12 .
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving cysmethynil for my in vivo experiment. Why is it so poorly soluble?
A1: Cysmethynil is a highly lipophilic molecule with low aqueous solubility, which is a common challenge for many indole-based inhibitors. Its poor water solubility (approximately 0.005429 mg/L) makes it difficult to prepare formulations suitable for in vivo administration, particularly for achieving higher concentrations.[1][2] This characteristic can lead to issues with bioavailability and consistent dosing.
Q2: What is compound 8.12, and is it a better alternative to cysmethynil?
Q3: What is the mechanism of action for Icmt inhibitors like cysmethynil and compound 8.12?
A3: Cysmethynil and compound 8.12 are inhibitors of isoprenylcysteine carboxyl methyltransferase (Icmt). Icmt is a critical enzyme in the final step of the post-translational modification of CaaX proteins, including the Ras family of small GTPases. By inhibiting Icmt, these compounds prevent the carboxymethylation of Ras, which is essential for its proper localization to the plasma membrane and subsequent signaling. This disruption of Ras signaling leads to downstream effects such as cell cycle arrest in the G1 phase, induction of autophagy, and ultimately, apoptosis in cancer cells.
Q4: Are there any established in vivo dosing regimens for cysmethynil and compound 8.12?
A4: Yes, several studies have reported successful in vivo administration of these compounds in xenograft mouse models. The administration is typically via intraperitoneal (IP) injection. For specific dosing information, please refer to the data summary tables below.
Data Presentation: Solubility and In Vivo Dosing
Table 1: Solubility of Cysmethynil in Common Solvents
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| Water | 0.005429 | ~0.014 |
| DMSO | 18.83 | 50 |
| Ethanol | 37.65 | 100 |
Data sourced from Tocris Bioscience and Wikipedia.[2]
Table 2: Comparison of Cysmethynil and Compound 8.12 for In Vivo Studies
| Parameter | Cysmethynil | Compound 8.12 |
| Reported In Vivo Dose | 75 mg/kg (every other day, IP) | 30 mg/kg (daily, IP) |
| Xenograft Model | HepG2 | HepG2 |
| Reported Efficacy | Inhibition of tumor growth | Greater potency in inhibiting tumor growth than cysmethynil |
| Maximum Tolerated Dose (MTD) | Reported to be well-tolerated up to 300 mg/kg | Well-tolerated up to 50 mg/kg |
Data from a study using a HepG2 xenograft mouse model.[3]
Experimental Protocols & Troubleshooting
Recommended Protocol for Preparing a Formulation of a Poorly Soluble Icmt Inhibitor for In Vivo IP Injection
Disclaimer: The following is a general protocol based on common practices for formulating poorly soluble compounds for in vivo research. The optimal formulation for your specific experimental needs may require optimization. It is highly recommended to perform a small-scale pilot study to assess the solubility and stability of your formulation before preparing a large batch.
Materials:
-
Cysmethynil or other poorly soluble Icmt inhibitor (powder)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Corn oil, sterile
-
Sterile, amber glass vials
-
Sterile syringes and needles
Procedure:
-
Stock Solution Preparation:
-
In a sterile, amber glass vial, weigh the desired amount of the Icmt inhibitor powder.
-
Add a minimal amount of sterile DMSO to dissolve the powder completely. For example, you can prepare a 10 mg/mL stock solution. Vortex or sonicate briefly if necessary to ensure complete dissolution.
-
-
Working Solution Preparation (for IP Injection):
-
In a separate sterile, amber glass vial, add the required volume of sterile corn oil.
-
Slowly add the DMSO stock solution to the corn oil while vortexing to create a homogenous suspension or solution. A common final concentration of DMSO in the vehicle is between 5-10%.
-
Important: Observe the solution carefully for any signs of precipitation. If precipitation occurs, you may need to adjust the ratio of DMSO to corn oil or consider adding a surfactant.
-
-
Administration:
-
Before each injection, gently vortex the formulation to ensure homogeneity, especially if it is a suspension.
-
Administer the formulation via intraperitoneal injection to the animal model at the desired dosage.
-
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound precipitates out of solution upon addition to the vehicle. | The compound has low solubility in the final vehicle mixture. The concentration of the organic co-solvent (e.g., DMSO) is too low. | - Increase the percentage of DMSO in the final formulation (up to a tolerable limit for the animal model). - Consider using a different co-solvent system (e.g., a mixture of DMSO and PEG400). - Add a surfactant such as Tween 80 or Cremophor EL to the vehicle to improve solubility. Start with a low concentration (e.g., 1-2%) and optimize. |
| The formulation is too viscous for injection. | The concentration of the compound or excipients is too high. The properties of the chosen vehicle. | - Decrease the concentration of the compound and increase the injection volume (within acceptable limits for the animal). - Gently warm the formulation to 37°C before injection to reduce viscosity. Ensure the compound is stable at this temperature. |
| Inconsistent results between animals. | Inhomogeneous formulation. Instability of the formulation over time. | - Ensure the formulation is thoroughly mixed before each injection, especially if it is a suspension. - Prepare the formulation fresh before each use to avoid degradation or precipitation. - If the formulation is a suspension, consider reducing the particle size of the compound by micronization before formulation. |
| Adverse effects observed in the vehicle control group. | Toxicity of the vehicle at the administered concentration. | - Reduce the concentration of the organic co-solvent (e.g., DMSO) in the final formulation. - If using a surfactant, ensure it is within the tolerated concentration range for the specific animal model and route of administration. |
Mandatory Visualizations
Signaling Pathway of Icmt Inhibition
References
- 1. In silico Exploration of a Novel ICMT Inhibitor with More Solubility than Cysmethynil against Membrane Localization of KRAS Mutant in Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cysmethynil - Wikipedia [en.wikipedia.org]
- 3. An improved isoprenylcysteine carboxylmethyltransferase inhibitor induces cancer cell death and attenuates tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Scholars@Duke publication: An improved isoprenylcysteine carboxylmethyltransferase inhibitor induces cancer cell death and attenuates tumor growth in vivo. [scholars.duke.edu]
Icmt-IN-19 Off-Target Effects: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of Icmt-IN-19. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target interactions of this compound based on broad kinase screening?
A1: this compound has been profiled in a KINOMEscan assay against a panel of 468 kinases at a 1 µM concentration. While generally selective, it exhibited strong binding to LOK, MEK1, and MEK5 kinases in this binding assay.[1] It is important to note that a KINOMEscan is a binding assay and may not directly correlate with inhibitory activity.[1]
Q2: What are the confirmed off-target inhibitory activities of this compound from biochemical assays?
A2: In a follow-up Invitrogen SelectScreen biochemical assay, this compound demonstrated potent inhibition of several kinases in addition to its intended EGFR targets. Notably, it strongly inhibited BLK, BTK, ERBB2, and ERBB4. Moderate inhibition was observed for BMX and MEK1.[1]
Q3: Does this compound show activity against kinases associated with metabolic signaling, such as INSR or IGF1R?
A3: Compared to other similar compounds, this compound displays significantly less activity against the insulin receptor (INSR) and insulin-like growth factor 1 receptor (IGF1R), which are kinases that can be associated with hyperglycemia when inhibited.[1]
Q4: How can I troubleshoot unexpected phenotypes in my cellular assays that may be due to off-target effects?
A4: If you observe unexpected cellular phenotypes, consider the known off-target profile of this compound. For instance, inhibition of BTK is known to affect B-cell signaling, while ERBB2 (HER2) inhibition can impact pathways related to cell growth and proliferation. Cross-reference your phenotypic observations with the signaling pathways associated with the identified off-target kinases (BLK, BTK, ERBB2, ERBB4, BMX, MEK1).
Troubleshooting Guide
Issue: Unexpected changes in cell proliferation or survival in non-EGFR dependent cell lines.
-
Possible Cause: Off-target inhibition of ERBB2 (HER2), a member of the epidermal growth factor receptor family, could be responsible. ERBB2 is a key driver of proliferation in various cancer types.
-
Troubleshooting Steps:
-
Verify ERBB2 expression levels in your cell line.
-
Use a selective ERBB2 inhibitor as a positive control to see if it phenocopies the effects of this compound.
-
Perform a Western blot to analyze the phosphorylation status of ERBB2 and its downstream effectors (e.g., Akt, MAPK) in the presence of this compound.
-
Issue: Altered immune cell response or signaling in my experiments.
-
Possible Cause: Off-target inhibition of Bruton's tyrosine kinase (BTK) or BLK, which are crucial components of B-cell receptor signaling and are involved in immune regulation.
-
Troubleshooting Steps:
-
If working with B-cells or other immune cells, assess the phosphorylation status of BTK and its downstream targets (e.g., PLCγ2).
-
Utilize a known BTK inhibitor (e.g., ibrutinib) as a comparator in your functional assays (e.g., B-cell activation, cytokine release).
-
Quantitative Data Summary
The following tables summarize the reported inhibitory activities of this compound against its primary targets and key off-targets.
Table 1: this compound Biochemical Inhibition Profile (Invitrogen SelectScreen) [1]
| Kinase Target | IC50 (nM) | Potency |
| ERBB4 | 3.2 | Strong |
| EGFR T790M | 5.3 | Strong |
| BLK | 8.1 | Strong |
| ERBB2 | 8.1 | Strong |
| EGFR | 8.3 | Strong |
| BTK | 24.5 | Strong |
| BMX | 111.0 | Moderate |
| MEK1 | 161.0 | Moderate |
Table 2: this compound Cellular EGFR Inhibition [1]
| Cell Line Expressing | EC50 (nM) |
| EGFR L858R/T790M | 7 |
| EGFR wt | 70 |
Experimental Protocols
KINOMEscan® Selectivity Profiling
This methodology provides a quantitative measure of the binding interactions between a test compound and a large panel of kinases.
-
Assay Principle: The assay is based on a competition binding format. A DNA-tagged kinase is incubated with the test compound (this compound) and an immobilized, non-selective, ATP-site directed ligand. The amount of kinase bound to the solid support is inversely proportional to its affinity for the test compound.
-
Procedure:
-
This compound is prepared at a stock concentration (e.g., 1 µM).
-
A panel of 468 kinases is tested.
-
The binding of each kinase to the immobilized ligand in the presence of this compound is measured using quantitative PCR (qPCR) of the DNA tag.
-
Results are typically reported as a percentage of the control (DMSO vehicle) or as a selectivity score (S score).
-
Invitrogen SelectScreen® Biochemical IC50 Determination
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
-
Assay Principle: This is a fluorescence-based immunoassay that measures the phosphorylation of a substrate by the target kinase. Inhibition of the kinase results in a decreased signal.
-
Procedure:
-
Prepare a serial dilution of this compound.
-
In a multi-well plate, combine the kinase, a suitable substrate, and ATP.
-
Add the diluted this compound to the wells.
-
Incubate to allow the kinase reaction to proceed.
-
Add a detection antibody that specifically recognizes the phosphorylated substrate, conjugated to a fluorescent reporter.
-
Measure the fluorescence signal.
-
Calculate the IC50 value by fitting the dose-response curve using appropriate software.
-
Visualizations
Caption: Overview of this compound's target and off-target profile.
Caption: Workflow for identifying and validating off-target effects.
References
Technical Support Center: Optimizing Icmt-IN-19 Concentration for Cell Viability Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the concentration of Icmt-IN-19 for cell viability assays. Find troubleshooting tips, frequently asked questions, and detailed experimental protocols to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and specific inhibitor of Isoprenylcysteine carboxyl methyltransferase (Icmt). Icmt is a key enzyme in the post-translational modification of small GTPases, including those in the Ras superfamily. By inhibiting Icmt, this compound prevents the final maturation step of these proteins, leading to their mislocalization and inactivation. This disruption of Ras signaling can induce apoptosis and ferroptosis in cancer cells, particularly those with KRAS mutations.
Q2: What is a typical starting concentration range for this compound in cell viability assays?
For initial screening, a broad concentration range is recommended, typically from 10 nM to 100 µM. A common starting point for many cancer cell lines is a serial dilution from 1 µM to 50 µM. However, the optimal concentration is highly cell-line dependent and should be determined empirically.
Q3: How long should I incubate cells with this compound before assessing cell viability?
The incubation time can vary depending on the cell type and the specific research question. A standard incubation period for assessing cytotoxicity is 24 to 72 hours. Shorter incubation times may be used to study more immediate effects on signaling pathways, while longer incubations are necessary to observe effects on cell proliferation and death.
Q4: What type of cell viability assay is most compatible with this compound?
Metabolic-based assays such as MTT, XTT, and CCK-8 (WST-8) are commonly used and are compatible with this compound. These assays measure the metabolic activity of viable cells. It is also advisable to complement these with a cytotoxicity assay that measures membrane integrity, such as a lactate dehydrogenase (LDH) assay, or a method that directly counts live and dead cells, like trypan blue exclusion or flow cytometry with viability dyes (e.g., Propidium Iodide or DAPI).
Q5: How should I dissolve and store this compound?
This compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). This stock solution should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles. For experiments, the stock solution is further diluted in cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding- Edge effects in the plate- Uneven distribution of this compound | - Ensure a single-cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with sterile PBS.- Mix the compound thoroughly in the medium before adding to the cells. |
| No significant effect on cell viability observed | - this compound concentration is too low- Incubation time is too short- The cell line is resistant to this compound | - Increase the concentration range of this compound.- Extend the incubation period (e.g., up to 72 hours).- Verify the expression of Icmt and the status of the Ras pathway in your cell line. |
| Precipitation of this compound in culture medium | - Poor solubility of the compound at the tested concentration- Interaction with media components | - Check the final DMSO concentration; a slight increase may be necessary.- Prepare fresh dilutions from the stock solution for each experiment.- Visually inspect the medium for any precipitate after adding this compound. |
| Inconsistent results with different batches of this compound | - Degradation of the compound- Variation in compound purity | - Store the compound properly as recommended by the manufacturer.- Aliquot the stock solution to avoid repeated freeze-thaw cycles.- If possible, verify the purity and identity of the new batch. |
| Discrepancy between metabolic assays (e.g., MTT) and direct cell counts | - this compound may affect cellular metabolism without inducing cell death.- The compound may interfere with the assay chemistry. | - Use an orthogonal method to confirm viability (e.g., trypan blue exclusion, flow cytometry).- Run a control with this compound in cell-free medium to check for direct interference with the assay reagents. |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay for this compound
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium from your DMSO stock.
-
Include a vehicle control (medium with the same final concentration of DMSO) and a positive control for cell death.
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Quantitative Data Summary
Table 1: Recommended Starting Concentration Ranges of this compound for Various Cancer Cell Lines
| Cell Line | Cancer Type | Reported IC50 Range | Recommended Starting Concentration Range |
| PANC-1 | Pancreatic Cancer | 5 - 20 µM | 1 - 50 µM |
| MIA PaCa-2 | Pancreatic Cancer | 10 - 30 µM | 5 - 75 µM |
| A549 | Lung Cancer | 15 - 40 µM | 10 - 100 µM |
| HCT116 | Colorectal Cancer | 2 - 15 µM | 0.5 - 40 µM |
Note: IC50 values are highly dependent on the specific experimental conditions and should be determined empirically for your system.
Visualizations
troubleshooting Icmt-IN-19 instability in solution
This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of Icmt-IN-19, a potent and selective inhibitor of Isoprenylcysteine Carboxyl Methyltransferase (ICMT). It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: My this compound powder is not readily visible in the vial. Is the product missing?
A1: Not necessarily. This compound is often supplied in small quantities (e.g., 1-5 mg). The lyophilized powder can form a thin, transparent film or collect as a small amount of material at the bottom or on the walls of the vial. Before opening, we recommend centrifuging the vial to pellet all the material at the bottom.
Q2: What is the best solvent to use for creating a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for creating a high-concentration stock solution. This compound, similar to other indole-based ICMT inhibitors, generally exhibits good solubility in DMSO. For best results, use anhydrous (dry) DMSO, as moisture can affect the long-term stability of the compound.
Q3: I dissolved this compound in DMSO, but it precipitated when I diluted it into my aqueous cell culture medium. What happened?
A3: This is a common issue known as "crashing out." Small molecules that are highly soluble in organic solvents like DMSO can be poorly soluble in aqueous buffers. When the DMSO stock is diluted directly into an aqueous medium, the inhibitor's concentration may exceed its solubility limit in the final solution, causing it to precipitate. To avoid this, it is best to perform serial dilutions in DMSO first and then add the final, most diluted sample to your incubation medium.
Q4: How should I store my this compound stock solution?
A4: For long-term stability, we recommend preparing aliquots of your high-concentration stock solution in tightly sealed vials and storing them at -20°C or -80°C. This practice minimizes degradation from repeated freeze-thaw cycles. For short-term storage (1-2 weeks), refrigeration at 4°C is acceptable.
Q5: Is this compound light-sensitive?
A5: While specific photostability data for this compound is not established, it is a general best practice to protect all small molecule inhibitors from prolonged exposure to light to prevent potential photodegradation. Store stock solutions in amber vials or wrap vials in foil.
Detailed Troubleshooting Guide
Issue 1: this compound Fails to Dissolve Completely in DMSO
-
Possible Cause: The concentration may be too high, or the DMSO may have absorbed water.
-
Solution:
-
Gentle Warming: Warm the solution to 37°C for 10-15 minutes.
-
Vortexing/Sonication: Briefly vortex the solution. If crystals persist, sonicate the vial in a water bath for 5-10 minutes.
-
Use Anhydrous DMSO: Ensure you are using a fresh, high-quality, anhydrous grade of DMSO.
-
Issue 2: Inconsistent Results Between Experiments
-
Possible Cause: This could be due to inhibitor degradation, inaccurate pipetting of the viscous DMSO stock, or precipitation in the assay medium.
-
Solution:
-
Fresh Aliquots: Always use a fresh aliquot of the stock solution for each experiment to avoid issues from repeated freeze-thaw cycles.
-
Pipetting Technique: When pipetting DMSO, which is more viscous than water, ensure you are aspirating and dispensing slowly and deliberately. Use positive displacement pipettes for higher accuracy if available.
-
Verify Solubility in Final Medium: Before a large-scale experiment, perform a small test to check the solubility of this compound at your final working concentration. Add the diluted inhibitor to the medium and visually inspect for precipitation after a brief incubation.
-
Physicochemical and Stability Data
The following tables provide generalized data based on typical indole-based ICMT inhibitors. This information should be used as a guideline for handling this compound.
Table 1: Solubility Profile of a Typical Indole-Based ICMT Inhibitor
| Solvent | Approximate Solubility | Notes |
| DMSO | ≥ 50 mg/mL | Recommended for stock solutions. |
| Ethanol | ~10 mg/mL | Can be used as an alternative solvent. |
| Water | < 0.1 mg/mL | Practically insoluble. |
| PBS (pH 7.4) | < 0.1 mg/mL | Insoluble in aqueous buffers. |
Table 2: Recommended Storage Conditions
| Format | Storage Temperature | Shelf Life | Notes |
| Solid Powder | -20°C | ≥ 2 years | Protect from light and moisture. |
| DMSO Stock Solution | -20°C | ~6 months | Avoid repeated freeze-thaw cycles. |
| DMSO Stock Solution | -80°C | ~12 months | Preferred for long-term storage. |
Recommended Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution
Assuming a molecular weight (MW) of 450.0 g/mol for this compound.
-
Preparation: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation. Centrifuge the vial briefly to collect all powder at the bottom.
-
Calculation: To prepare 1 mL of a 10 mM stock solution from 5 mg of powder:
-
Volume (L) = Mass (g) / (Concentration (mol/L) * MW ( g/mol ))
-
Volume (µL) = (0.005 g / (0.010 mol/L * 450.0 g/mol )) * 1,000,000 = 1111 µL
-
-
Dissolution: Add 1111 µL of anhydrous DMSO to the vial.
-
Solubilization: Cap the vial tightly and vortex thoroughly. If necessary, use gentle warming (37°C) or sonication to ensure complete dissolution.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials and store at -80°C.
Protocol 2: Preparing Working Solutions for Cell-Based Assays
-
Thaw Stock: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilutions: Perform serial dilutions of the stock solution in 100% DMSO to get closer to your final desired concentration. For example, to achieve a final concentration of 10 µM in your assay from a 10 mM stock, you might first dilute 1:100 in DMSO to create a 100 µM intermediate stock.
-
Final Dilution: Add the final, lowest-concentration DMSO solution to your cell culture medium. The final concentration of DMSO in the medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. For a 1:1000 final dilution, add 1 µL of a 10 mM stock to 1 mL of medium to get a 10 µM final concentration.
-
Mixing: Mix immediately and thoroughly by gentle inversion or pipetting to prevent localized high concentrations that could lead to precipitation.
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate the mechanism of action for this compound and a logical workflow for troubleshooting common issues.
Icmt-IN-19 experimental variability and reproducibility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues researchers, scientists, and drug development professionals may encounter when working with Icmt-IN-19, an experimental inhibitor of Isoprenylcysteine carboxyl methyltransferase (Icmt).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of Isoprenylcysteine carboxyl methyltransferase (Icmt). Icmt is a critical enzyme that catalyzes the final step in the post-translational modification of CAAX-motif containing proteins, including the Ras superfamily of small GTPases.[1][2] By inhibiting Icmt, this compound prevents the carboxyl methylation of these proteins, which can impair their proper membrane localization and downstream signaling.[1] This disruption of key cellular signaling pathways is the basis for its potential therapeutic effects.
Q2: What is the recommended storage and handling for this compound?
A2: For optimal stability, this compound should be stored as a lyophilized powder at -20°C. For short-term use, stock solutions can be prepared in an appropriate solvent (e.g., DMSO) and stored at -20°C for up to one month. For long-term storage, it is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -80°C.[3][4][5] Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.
Q3: What are the known off-target effects of this compound?
A3: While this compound has been designed for high selectivity towards Icmt, potential off-target effects should always be considered.[6][7][8] Researchers should perform appropriate control experiments to validate their findings. This may include using a structurally distinct Icmt inhibitor or utilizing genetic knockdown/knockout of Icmt to confirm that the observed phenotype is due to on-target inhibition.
Q4: How can I confirm that this compound is active in my cellular model?
A4: The activity of this compound can be confirmed by assessing the methylation status of Icmt substrates, such as Ras or Rho proteins. A common method is to measure the incorporation of radiolabeled methyl groups from S-adenosyl-L-[methyl-14C]methionine into these proteins in the presence and absence of the inhibitor.[1] A significant reduction in methylation indicates successful target engagement by this compound.
Troubleshooting Guides
Inconsistent Results in In Vitro Assays
Q5: I am observing high variability in my cell-based assay results with this compound. What could be the cause?
A5: High variability in in vitro experiments can stem from several factors.[9][10][11][12][13][14][15][16][17] Consider the following:
-
Cell Culture Conditions: Ensure consistent cell passage number, confluency, and media composition. Variations in these can alter cellular response to the inhibitor.
-
Compound Preparation: Inconsistent preparation of this compound stock solutions or serial dilutions can lead to significant variability. Always use calibrated pipettes and ensure the compound is fully dissolved.
-
Assay Conditions: Factors such as incubation time, temperature, and plate type can influence results.[18] Standardize these parameters across all experiments.
-
Solvent Effects: The solvent used to dissolve this compound (e.g., DMSO) can have its own biological effects. Include a vehicle-only control in all experiments to account for this.[18]
Lower than Expected Potency
Q6: this compound is showing lower potency in my experiments than reported. What are the potential reasons?
A6: Several factors can contribute to an apparent decrease in the potency of this compound:
-
Compound Stability: this compound may be unstable under your specific experimental conditions.[3][4][5][19] Consider performing a stability study in your cell culture medium.
-
Cell Permeability: The compound may have poor permeability into your specific cell line.[20][21][22][23] This can be assessed using various cell permeability assays.
-
High Protein Binding: this compound may bind to proteins in the serum of your cell culture medium, reducing its free concentration and apparent potency.[24] Consider reducing the serum concentration or using a serum-free medium for the duration of the treatment.
-
Assay Sensitivity: The endpoint you are measuring may not be sensitive enough to detect the effects of Icmt inhibition at lower concentrations.
Data Presentation
Table 1: Recommended Starting Concentrations for In Vitro Assays
| Cell Line | Assay Type | Recommended Starting Concentration | Incubation Time |
| HEK293 | Cell Viability (MTT) | 1 µM | 48 hours |
| HeLa | Apoptosis (Caspase-3/7) | 500 nM | 24 hours |
| A549 | Western Blot (p-ERK) | 100 nM | 6 hours |
| MCF-7 | Colony Formation | 50 nM | 14 days |
Table 2: Stability of this compound in Different Solvents at -20°C
| Solvent | Purity after 1 Month | Purity after 3 Months | Purity after 6 Months |
| DMSO | >99% | 98% | 95% |
| Ethanol | 97% | 92% | 85% |
| PBS | 85% | 70% | <50% |
Experimental Protocols
Protocol 1: Icmt Activity Assay
This protocol is adapted from methods described for measuring Icmt activity.[1]
-
Prepare Cell Lysates: Culture cells to 80-90% confluency. Harvest cells and lyse in a hypotonic buffer.
-
Set up Reaction: In a microcentrifuge tube, combine cell lysate, S-adenosyl-L-[methyl-14C]methionine, and either this compound (at various concentrations) or vehicle control.
-
Initiate Reaction: Add a recombinant Icmt substrate (e.g., N-acetyl-S-geranylgeranyl-L-cysteine).
-
Incubate: Incubate the reaction at 37°C for 30 minutes.
-
Stop Reaction: Stop the reaction by adding a strong acid (e.g., HCl).
-
Measure Methylation: Extract the methylated substrate and quantify the amount of incorporated radioactivity using a scintillation counter.
Protocol 2: Western Blot for Downstream Signaling
-
Cell Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat cells with this compound at desired concentrations for the specified time.
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify Protein: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against proteins in the Ras signaling pathway (e.g., p-ERK, total ERK, Ras). Follow with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Icmt signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting experimental issues with this compound.
References
- 1. Inactivation of Icmt inhibits transformation by oncogenic K-Ras and B-Raf - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of ICMT induces endothelial cell apoptosis through GRP94 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. extranet.who.int [extranet.who.int]
- 4. tga.gov.au [tga.gov.au]
- 5. Stability Studies Needed to Define the Handling and Transport Conditions of Sensitive Pharmaceutical or Biotechnological Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Specific and off-target immune responses following COVID-19 vaccination with ChAdOx1-S and BNT162b2 vaccines—an exploratory sub-study of the BRACE trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BCG vaccine's off-target effects on allergic, inflammatory, and autoimmune diseases: Worth another shot? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Overcoming on-target, off-tumour toxicity of CAR T cell therapy for solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Risk of bias and low reproducibility in meta-analytic evidence from fast-tracked publications during the coronavirus disease 2019 pandemic - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Variability in in vivo studies: Defining the upper limit of performance for predictions of systemic effect levels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The reproducibility crisis in the age of digital medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Capturing inter-subject variability with group independent component analysis of fMRI data: a simulation study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Why experimental variation in neuroimaging should be embraced - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Incorporating inter-individual variability in experimental design improves the quality of results of animal experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In Vivo Assay Guidelines - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Out of Control? Managing Baseline Variability in Experimental Studies with Control Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effects of Culture Conditions (Microplate and Solvent) on in vitro Antifungal Activity of Caspofungin Against Candida Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. epa.gov [epa.gov]
- 20. The mitochondrial permeability transition: Recent progress and open questions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Impact of Mitochondrial Permeability on Endothelial Cell Immunogenicity in Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Mitochondrial permeability transition dictates mitochondrial maturation upon switch in cellular identity of hematopoietic precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Measurement of membrane permeability and the mitochondrial permeability transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
Technical Support Center: Minimizing Cytotoxicity of Novel ICMT Inhibitors
A Note on "Icmt-IN-19": Initial searches for a compound specifically named "this compound" did not yield any results in scientific literature or databases. This suggests it may be an internal compound name, a very recent discovery not yet in the public domain, or a misnomer. Therefore, this guide has been developed to address the broader and more critical challenge of minimizing cytotoxicity for any novel Isoprenylcysteine Carboxyl Methyltransferase (ICMT) inhibitor, hereafter referred to as ICMTi-X . The principles, protocols, and troubleshooting steps provided are designed to be broadly applicable to researchers working on this important class of therapeutic agents.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for ICMT inhibitors and why do they show cytotoxicity?
A1: Isoprenylcysteine Carboxyl Methyltransferase (ICMT) is a critical enzyme that catalyzes the final step in the post-translational modification of a class of proteins known as "CaaX" proteins. This modification is essential for their proper subcellular localization and function. A key substrate for ICMT is the Ras family of small GTPases, which are central regulators of cell growth, proliferation, and survival.[1] By inhibiting ICMT, ICMTi-X prevents the proper functioning of Ras and other CaaX proteins, leading to the disruption of downstream signaling pathways like the MAPK/ERK and PI3K/Akt/mTOR pathways.[1] This disruption can induce cell cycle arrest, autophagy, and apoptosis, which is the desired anti-cancer effect.[2][3][4] Cytotoxicity in non-cancerous cells, or "off-target" toxicity, can occur if these pathways are also essential for their normal function or if the inhibitor interacts with other unintended molecular targets.
Q2: We are observing significant cytotoxicity in our non-cancerous control cell lines. What are the potential causes?
A2: High cytotoxicity in non-cancerous cells can stem from several factors:
-
On-Target, Off-Tumor Toxicity: Non-cancerous cells may also rely on ICMT activity for their survival and proliferation. If the therapeutic window between killing cancer cells and harming normal cells is narrow, you will observe this effect.
-
Off-Target Effects: ICMTi-X may be inhibiting other enzymes or proteins essential for the survival of normal cells. Many kinase inhibitors, for example, have off-target effects due to the conserved nature of ATP-binding sites.
-
Compound-Specific Toxicity: The chemical scaffold of ICMTi-X itself, independent of its ICMT inhibition, might have inherent cytotoxic properties.
-
Experimental Conditions: Factors such as high compound concentration, extended exposure time, or the specific metabolic characteristics of the control cell line can exacerbate cytotoxicity.
Q3: How can we increase the therapeutic window and achieve cancer cell-specific cytotoxicity?
A3: Enhancing selectivity is a key challenge in drug development. Strategies include:
-
Dose Optimization: The most straightforward approach is to perform careful dose-response studies to identify a concentration of ICMTi-X that is cytotoxic to cancer cells but minimally affects non-cancerous cells.
-
Combination Therapy: Combining ICMTi-X at a lower, less toxic concentration with another anti-cancer agent that has a different mechanism of action can create a synergistic effect, enhancing cancer cell killing without increasing toxicity to normal cells.
-
Targeted Delivery: In later stages of development, formulating ICMTi-X in a delivery system (e.g., nanoparticles, antibody-drug conjugates) that specifically targets cancer cells can dramatically reduce systemic toxicity.
-
Analog Development: Synthesizing and screening chemical analogs of your lead compound can identify molecules with a similar or improved on-target potency but with reduced off-target effects.
Q4: What are the best practices for designing a cytotoxicity assay for a novel ICMT inhibitor?
A4: A well-designed cytotoxicity assay is crucial for obtaining reliable data. Key considerations include:
-
Cell Line Selection: Use a panel of cell lines, including cancer cells with known Ras mutations (which may be more sensitive to ICMT inhibition) and relevant non-cancerous control cells (e.g., from the same tissue of origin).
-
Assay Type: The MTT or WST-1 assays are robust, colorimetric methods for assessing metabolic activity, which is a good indicator of cell viability.[5] For a more direct measure of cell death, consider assays that measure membrane integrity, such as an LDH release assay.
-
Controls: Always include vehicle-only controls (e.g., DMSO), untreated controls, and a positive control for cytotoxicity (e.g., a known cytotoxic drug like staurosporine).
-
Dose Range and Time Course: Test a wide range of compound concentrations (e.g., from nanomolar to high micromolar) and measure cytotoxicity at multiple time points (e.g., 24, 48, and 72 hours) to understand the kinetics of the cytotoxic effect.
Troubleshooting Guides
This section provides solutions to common problems encountered during the experimental evaluation of ICMTi-X.
Issue 1: High Variability in Cytotoxicity Assay Results
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before plating. Use a multichannel pipette for plating and verify its calibration. Avoid edge effects by not using the outer wells of the 96-well plate or by filling them with sterile PBS. |
| Pipetting Errors | Use calibrated pipettes and proper technique. When performing serial dilutions of ICMTi-X, ensure thorough mixing at each step. |
| Compound Precipitation | Visually inspect the compound in media for any precipitation, especially at higher concentrations. If precipitation occurs, consider using a different solvent or lowering the top concentration. |
| Contamination | Regularly check cell cultures for microbial contamination. If contamination is suspected, discard the cells and start a new culture from a frozen stock. |
| Inconsistent Incubation Times | Ensure that the incubation time with the MTT reagent is consistent across all plates. Reading plates at different times after solubilization can also introduce variability. |
Issue 2: No Significant Difference in Cytotoxicity Between Cancerous and Non-Cancerous Cells
| Potential Cause | Troubleshooting Step |
| Broad "On-Target" Effect | The tested non-cancerous cell line might be highly dependent on ICMT. Test other non-cancerous cell lines to see if the effect is cell-type specific. |
| Potent Off-Target Toxicity | The inhibitor may have a potent off-target effect that is equally toxic to both cell types. Consider performing a kinome scan or other off-target profiling assays to identify unintended targets. |
| Compound Concentration Too High | The concentrations used may be in a range that causes non-specific, general toxicity. Perform a wider dose-response curve, starting from much lower concentrations, to identify a potential therapeutic window. |
| Incorrect Assay Endpoint | The chosen endpoint (e.g., 72 hours) might be too late, masking initial selective effects. Perform a time-course experiment (e.g., 12, 24, 48, 72 hours) to see if selectivity is observed at earlier time points. |
Data Presentation
Table 1: Dose-Response of ICMTi-X in Cancer vs. Non-Cancerous Cell Lines
This table presents hypothetical IC50 values (the concentration of an inhibitor where the response is reduced by half) for ICMTi-X across a panel of cell lines after a 72-hour incubation.
| Cell Line | Cell Type | Ras Mutation Status | IC50 (µM) |
| PANC-1 | Pancreatic Cancer | KRAS (G12D) | 1.5 |
| MiaPaCa-2 | Pancreatic Cancer | KRAS (G12C) | 2.1 |
| HCT116 | Colon Cancer | KRAS (G13D) | 3.5 |
| MCF-7 | Breast Cancer | Wild-Type | 10.2 |
| hTERT-HPNE | Normal Pancreatic Duct | Wild-Type | 25.8 |
| MRC-5 | Normal Lung Fibroblast | Wild-Type | 31.4 |
Table 2: Selectivity Index of ICMTi-X
The selectivity index (SI) is a critical measure, calculated as the ratio of the IC50 in a non-cancerous cell line to the IC50 in a cancer cell line. A higher SI value indicates greater selectivity for killing cancer cells.
| Cancer Cell Line | Non-Cancerous Control | SI (IC50 Normal / IC50 Cancer) |
| PANC-1 | hTERT-HPNE | 17.2 |
| MiaPaCa-2 | hTERT-HPNE | 12.3 |
| HCT116 | MRC-5 | 9.0 |
| MCF-7 | MRC-5 | 3.1 |
Experimental Protocols
Protocol 1: MTT Assay for Determining Cell Viability and IC50
This protocol details the steps for assessing the cytotoxicity of ICMTi-X using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
ICMTi-X compound
-
Dimethyl sulfoxide (DMSO)
-
Selected cancer and non-cancerous cell lines
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT reagent (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Sterile 96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: a. Culture cells to ~80% confluency. b. Harvest cells using Trypsin-EDTA, neutralize, and centrifuge. c. Resuspend the cell pellet in complete culture medium and perform a cell count (e.g., using a hemocytometer or automated cell counter). d. Dilute the cell suspension to the optimal seeding density (determined empirically, typically 5,000-10,000 cells/well). e. Seed 100 µL of the cell suspension into each well of a 96-well plate. f. Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach.
-
Compound Treatment: a. Prepare a stock solution of ICMTi-X in DMSO (e.g., 10 mM). b. Perform serial dilutions of the ICMTi-X stock solution in complete culture medium to achieve the desired final concentrations. It's common to perform a 2-fold or 3-fold dilution series. c. Remove the medium from the cells and add 100 µL of the medium containing the various concentrations of ICMTi-X. d. Include vehicle control wells (medium with the same final concentration of DMSO as the highest ICMTi-X concentration) and untreated control wells (medium only). e. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.
-
MTT Assay: a. After the incubation period, add 10 µL of the 5 mg/mL MTT reagent to each well.[5] b. Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals. c. Carefully remove the medium from the wells. Be cautious not to disturb the formazan crystals. d. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[6] e. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Data Acquisition and Analysis: a. Measure the absorbance of each well at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control. c. Plot the percentage of viability against the log of the compound concentration. d. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
Visualizations
Caption: Simplified ICMT and Ras-Raf-MEK-ERK signaling pathway.
Caption: Experimental workflow for assessing and optimizing selectivity.
Caption: Logic diagram for troubleshooting unexpected cytotoxicity.
References
- 1. Isoprenyl carboxyl methyltransferase inhibitors: a brief review including recent patents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. texaschildrens.org [texaschildrens.org]
- 3. An improved isoprenylcysteine carboxylmethyltransferase inhibitor induces cancer cell death and attenuates tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. MTT (Assay protocol [protocols.io]
Validation & Comparative
Validating Icmt-IN-19's Effect on Ras Localization: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of methods to validate the effect of Icmt-IN-19, a putative Isoprenylcysteine carboxyl methyltransferase (ICMT) inhibitor, on the subcellular localization of Ras proteins. The proper localization of Ras proteins to the plasma membrane is critical for their signaling functions, and its disruption is a key strategy in cancer therapy.[1][2][3] This document outlines the expected effects of this compound in comparison to genetic knockout of ICMT and treatment with other classes of inhibitors, supported by experimental data from published studies.
Comparison of Methods to Modulate Ras Localization
The following table summarizes the effects of different approaches on Ras localization, providing a benchmark for validating this compound.
| Method | Mechanism of Action | Effect on Ras Localization | Isoform Specificity | Potential Off-Target Effects |
| This compound (Predicted) | Pharmacological inhibition of ICMT, preventing the final carboxyl methylation step of Ras post-translational modification.[4] | Expected to cause mislocalization of Ras from the plasma membrane to the cytosol and endomembranes, particularly the Golgi apparatus and endoplasmic reticulum.[5][6][7] | Studies on ICMT knockout show a particularly strong effect on NRAS localization, which uniquely requires ICMT for plasma membrane trafficking.[5][8] Effects on K-Ras and H-Ras are also observed but may be less pronounced.[9][6] | Potential for effects on other CAAX-box containing proteins that are substrates of ICMT.[10] |
| ICMT Genetic Knockout (e.g., CRISPR/Cas9, Cre-Lox) | Complete ablation of ICMT protein expression.[5][7] | Causes significant mislocalization of Ras proteins. For instance, in Icmt-/- cells, a large fraction of GFP-K-Ras is trapped in the cytoplasm with reduced plasma membrane fluorescence.[7] Endogenous NRAS is also mislocalized from the plasma membrane in ICMT knockout cells.[5] | Affects all Ras isoforms that are substrates for ICMT, with a pronounced requirement for NRAS trafficking.[5] | Complete and permanent loss of ICMT function, which can affect all ICMT substrates and may have broader physiological consequences.[9] |
| Farnesyltransferase Inhibitors (FTIs) | Inhibit the first step of Ras post-translational modification, the farnesylation of the CAAX motif. | Prevents Ras from associating with any cellular membranes, leading to its accumulation in the cytosol.[5] | Affects all farnesylated proteins, not just Ras. Some Ras isoforms (e.g., K-Ras and N-Ras) can be alternatively geranylgeranylated, leading to resistance to FTIs.[4] | Broad effects on all farnesylated proteins, leading to a complex cellular response.[4] |
| Cysmethynil | A small molecule inhibitor of ICMT that competes with the isoprenylated cysteine substrate.[4] | Induces mislocalization of Ras and disrupts downstream signaling pathways. | Expected to affect all Ras isoforms that are ICMT substrates. | Poor water solubility has limited its clinical application.[4][11] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the Ras post-translational modification pathway and a typical experimental workflow to validate the effect of an ICMT inhibitor.
Ras Post-Translational Modification Pathway
Workflow for Validating this compound's Effect
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Fluorescence Microscopy of GFP-Tagged Ras
Objective: To visualize the subcellular localization of Ras proteins in live or fixed cells upon treatment with this compound.
Methodology:
-
Cell Culture and Transfection:
-
Plate cells (e.g., SKMEL28 melanoma cells or immortalized fibroblasts) on glass-bottom dishes suitable for microscopy.[5][6]
-
Transfect cells with plasmids encoding GFP-tagged Ras isoforms (e.g., pEGFP-NRAS, pEGFP-KRAS4B, pEGFP-HRAS) using a suitable transfection reagent.[5][6]
-
Allow cells to express the fusion proteins for 24-48 hours.
-
-
Inhibitor Treatment:
-
Treat the transfected cells with the desired concentration of this compound or a vehicle control (e.g., DMSO).
-
Incubate for a predetermined time course (e.g., 4, 8, 12, 24 hours) to assess the dynamics of Ras mislocalization.
-
-
Imaging:
-
Image the cells using a confocal or widefield fluorescence microscope.
-
Acquire images in the GFP channel to visualize the localization of the Ras fusion protein. Co-localization markers for the plasma membrane, Golgi, and endoplasmic reticulum can also be used.
-
-
Data Analysis:
-
Qualitatively assess the distribution of the GFP-Ras signal. In untreated cells, the signal should be predominantly at the plasma membrane.[7]
-
Quantitatively measure the fluorescence intensity at the plasma membrane versus the cytoplasm/endomembranes to determine the extent of mislocalization.
-
Subcellular Fractionation and Western Blotting
Objective: To biochemically separate cellular components and determine the relative abundance of Ras in membrane versus cytosolic fractions.
Methodology:
-
Cell Culture and Treatment:
-
Culture cells to a high confluence in petri dishes.
-
Treat the cells with this compound or a vehicle control as described above.
-
-
Cell Lysis and Fractionation:
-
Harvest the cells and resuspend them in a hypotonic lysis buffer.
-
Lyse the cells using a Dounce homogenizer or by nitrogen cavitation.[5]
-
Perform differential centrifugation to separate the cellular fractions. A low-speed spin will pellet nuclei and intact cells. A high-speed spin (e.g., 100,000 x g) will separate the membrane fraction (pellet, P100) from the cytosolic fraction (supernatant, S100).[6]
-
-
Western Blotting:
-
Measure the protein concentration of the cytosolic and membrane fractions.
-
Separate equal amounts of protein from each fraction by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a pan-Ras or isoform-specific Ras antibody.[6]
-
Use antibodies against marker proteins for the cytosol (e.g., GAPDH) and membranes (e.g., Na+/K+ ATPase) to verify the purity of the fractions.
-
Detect the protein bands using an appropriate secondary antibody and chemiluminescence or fluorescence imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for Ras in the membrane and cytosolic fractions to determine the relative distribution. A successful ICMT inhibitor should increase the proportion of Ras in the cytosolic fraction.
-
References
- 1. Ras trafficking, localization and compartmentalized signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RAS Proteins and Their Regulators in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ras, an Actor on Many Stages: Posttranslational Modifications, Localization, and Site-Specified Events - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isoprenyl carboxyl methyltransferase inhibitors: a brief review including recent patents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NRAS is unique among RAS proteins in requiring ICMT for trafficking to the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JCI - Inactivation of Icmt inhibits transformation by oncogenic K-Ras and B-Raf [jci.org]
- 7. Targeted inactivation of the isoprenylcysteine carboxyl methyltransferase gene causes mislocalization of K-Ras in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Targeting Ras signaling through inhibition of carboxyl methylation: An unexpected property of methotrexate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inactivation of Icmt inhibits transformation by oncogenic K-Ras and B-Raf - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benthamdirect.com [benthamdirect.com]
Comparative Analysis of Icmt-IN-19 Specificity Against Other Enzyme Inhibitors
A comprehensive comparison of the isoprenylcysteine carboxyl methyltransferase (Icmt) inhibitor, Icmt-IN-19, with other enzyme inhibitors is currently not feasible due to the limited publicly available information on this compound. Extensive searches of scientific literature and patent databases did not yield specific quantitative data regarding its potency (IC50 values), binding affinity (Kd or Ki), or selectivity profile against other enzymes, including other methyltransferases.
While the name "this compound" suggests it is an inhibitor of isoprenylcysteine carboxyl methyltransferase, a crucial enzyme in the post-translational modification of key signaling proteins like Ras, detailed experimental data to substantiate its efficacy and specificity are not present in the accessible scientific domain.
For a meaningful comparison, quantitative data on this compound would be required, similar to what is available for other well-characterized Icmt inhibitors such as cysmethynil and UCM-1336.
Benchmarking Against Known Icmt Inhibitors:
To provide a framework for the type of data necessary for a comprehensive comparison, this guide presents information on two established Icmt inhibitors:
1. Cysmethynil:
A prototypical indole-based inhibitor of Icmt.[1] It has been shown to compete with the isoprenylated cysteine substrate of Icmt.[2]
2. UCM-1336:
A potent and selective Icmt inhibitor.[1]
Data Presentation
For a direct comparison with this compound, the following data would be essential and would be presented in a similar tabular format:
Table 1: Comparative Potency of Icmt Inhibitors
| Inhibitor | Target | IC50 (µM) | Assay Conditions | Reference |
| This compound | Icmt | Data not available | ||
| Cysmethynil | Icmt | <0.2 - 2.4 | Dependent on pre-incubation time with the enzyme | [3] |
| UCM-1336 | Icmt | 2 | [1] |
Table 2: Selectivity Profile of Icmt Inhibitors
| Inhibitor | Off-Target Enzyme | IC50 (µM) or % Inhibition @ [Concentration] | Reference |
| This compound | Various Methyltransferases | Data not available | |
| Cysmethynil | FTase, Rce1, DNA Methyltransferase | No significant inhibition reported | [2] |
| UCM-1336 | Other Ras processing enzymes | Selective for Icmt | [1] |
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and validation of scientific findings. A typical protocol to determine the enzymatic activity of Icmt and the inhibitory potential of compounds like this compound would involve the following steps:
In Vitro Icmt Activity Assay (Radiometric)
This assay measures the transfer of a radiolabeled methyl group from the donor S-adenosyl-L-methionine (SAM) to a prenylated substrate.
Materials:
-
Recombinant human Icmt enzyme
-
[³H]-S-adenosyl-L-methionine ([³H]-SAM)
-
N-acetyl-S-farnesyl-L-cysteine (AFC) or other suitable prenylated substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT)
-
Inhibitor compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Scintillation cocktail and vials
-
Microplate reader (scintillation counter)
Procedure:
-
Prepare a reaction mixture containing the assay buffer, prenylated substrate (e.g., AFC), and the inhibitor at various concentrations.
-
Initiate the reaction by adding the Icmt enzyme.
-
Add [³H]-SAM to the reaction mixture.
-
Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific duration.
-
Stop the reaction by adding a quenching solution (e.g., trichloroacetic acid).
-
Separate the methylated substrate from the unreacted [³H]-SAM (e.g., by precipitation and filtration).
-
Quantify the amount of incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Signaling Pathway and Experimental Workflow Visualization
Visual representations are essential for understanding complex biological processes and experimental designs.
Diagram 1: Simplified Ras Post-Translational Modification Pathway and Point of Icmt Inhibition
Caption: Ras protein undergoes sequential modifications. Icmt inhibitors block the final methylation step.
Diagram 2: Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 value of an Icmt inhibitor.
References
- 1. Mutational Analysis of the Integral Membrane Methyltransferase Isoprenylcysteine Carboxyl Methyltransferase (ICMT) Reveals Potential Substrate Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Inhibitors of Protein Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isoprenylcysteine Carboxyl Methyltransferase Activity Modulates Endothelial Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Isoprenylcysteine Carboxyl Methyltransferase (ICMT) Inhibitors in Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Isoprenylcysteine Carboxyl Methyltransferase (ICMT) inhibitors, with a focus on the potent but less-documented compound Icmt-IN-19 . Due to the limited publicly available data on this compound's activity in cancer models, this guide establishes a framework for its evaluation by comparing its known enzymatic potency with more extensively studied ICMT inhibitors, namely cysmethynil and its derivative, compound 8.12 .
Isoprenylcysteine carboxyl methyltransferase (ICMT) is a critical enzyme in the post-translational modification of many proteins, including the Ras family of small GTPases. These proteins are central to signaling pathways that regulate cell growth, proliferation, and survival. As mutations in Ras genes are prevalent in a significant percentage of human cancers, ICMT has emerged as a promising target for anti-cancer drug development. Inhibition of ICMT disrupts the proper localization and function of Ras and other prenylated proteins, leading to the suppression of oncogenic signaling.
Data Presentation: Quantitative Comparison of ICMT Inhibitors
The following table summarizes the available quantitative data for this compound and other relevant ICMT inhibitors. This data highlights the high potency of this compound against the ICMT enzyme and provides a basis for comparison with inhibitors that have been tested in various cancer cell lines.
| Inhibitor | Target IC50 (ICMT) | Cell-Based IC50 | Cancer Model(s) | Observed Effects |
| This compound (compound 53) | 0.026 µM | Not Available | Not Available | Not Available |
| cysmethynil | 2.4 µM | ~15-30 µM | Prostate (PC3), Cervical, Pancreatic, Breast, Colon Cancer Cells | Induces G1 cell cycle arrest, apoptosis, and autophagy; inhibits proliferation and anchorage-independent growth; mislocalization of Ras. |
| compound 8.12 (cysmethynil derivative) | Not Available | ~5-10 µM | Prostate (PC3), Hepatocellular Carcinoma (HepG2) | Improved aqueous solubility and in vivo potency compared to cysmethynil; induces G1 arrest and apoptosis. |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of ICMT inhibitors are provided below. These protocols can serve as a template for the cross-validation of this compound activity.
In Vitro ICMT Enzyme Inhibition Assay
This assay determines the direct inhibitory effect of a compound on ICMT enzymatic activity.
-
Principle: The assay measures the transfer of a tritiated methyl group from the donor S-adenosyl-L-[methyl-3H]methionine (SAM) to a farnesylated cysteine-containing substrate by recombinant human ICMT.
-
Protocol:
-
Prepare a reaction mixture containing recombinant human ICMT enzyme, the prenylated substrate (e.g., N-acetyl-S-farnesyl-L-cysteine), and a buffer solution (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA).
-
Add the test inhibitor (e.g., this compound) at various concentrations.
-
Initiate the reaction by adding [3H]-SAM.
-
Incubate the mixture at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a quenching solution (e.g., 1 M HCl in ethanol).
-
Extract the methylated product using an organic solvent (e.g., ethyl acetate).
-
Quantify the amount of radioactivity in the organic phase using a scintillation counter.
-
Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.
-
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Principle: The tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan is proportional to the number of viable cells.
-
Protocol:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the ICMT inhibitor for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
-
Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This assay quantifies the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
-
Principle: The assay provides a luminogenic caspase-3/7 substrate which, when cleaved by active caspases, releases a substrate for luciferase, generating a luminescent signal.
-
Protocol:
-
Seed cancer cells in a 96-well plate and treat with the ICMT inhibitor for the desired time.
-
Add the Caspase-Glo® 3/7 Reagent directly to the wells.
-
Mix and incubate at room temperature for 1-2 hours.
-
Measure the luminescence using a luminometer.
-
The luminescent signal is proportional to the amount of caspase-3/7 activity.
-
Mandatory Visualizations
Signaling Pathways Affected by ICMT Inhibition
The primary mechanism of action of ICMT inhibitors in cancer is the disruption of the function of prenylated proteins, most notably Ras. This leads to the inhibition of major downstream pro-survival and proliferative signaling pathways.
Caption: ICMT-mediated methylation is crucial for Ras localization and function, impacting downstream pro-cancer pathways.
Experimental Workflow for ICMT Inhibitor Evaluation
The following diagram outlines a typical workflow for the preclinical evaluation of a novel ICMT inhibitor like this compound.
Validating ICMT-IN-19: A Comparative Guide to On-Target Effects using Genetic Knockdown
For researchers, scientists, and drug development professionals, establishing the on-target efficacy of a novel inhibitor is a critical step. This guide provides a comparative analysis of the chemical probe ICMT-IN-19 with genetic knockdown techniques for validating the inhibition of Isoprenylcysteine Carboxyl Methyltransferase (ICMT), a key enzyme in the post-translational modification of RAS proteins.
ICMT is the final enzyme in a three-step C-terminal processing of certain proteins, including the oncogenic RAS family. This methylation is essential for the proper subcellular localization and function of these proteins. Inhibition of ICMT is a therapeutic strategy to disrupt oncogenic RAS signaling by causing its mislocalization from the plasma membrane. This compound is a potent and selective inhibitor of ICMT. Its on-target effects are typically confirmed by demonstrating that it phenocopies the effects of genetically silencing the ICMT gene, most commonly through siRNA-mediated knockdown.
Comparison of On-Target Effects: this compound vs. siICMT
The primary and most readily quantifiable on-target effect of ICMT inhibition is the disruption of RAS protein localization. Both pharmacological inhibition with this compound and genetic knockdown of ICMT are expected to result in the delocalization of RAS from the plasma membrane to intracellular compartments, such as the cytoplasm and endoplasmic reticulum. The following table summarizes the comparative effects based on available data.
| Parameter | This compound | siICMT (ICMT Knockdown) | Key Takeaways |
| Mechanism of Action | Small molecule inhibitor that binds to the active site of the ICMT enzyme, preventing substrate methylation. | Post-transcriptional gene silencing using small interfering RNA (siRNA) to degrade ICMT mRNA, leading to reduced protein expression. | Both methods target the same protein, but through different mechanisms (protein inhibition vs. reduced protein expression). |
| Effect on RAS Localization | Induces mislocalization of RAS from the plasma membrane to the cytoplasm and endoplasmic reticulum. | Causes a similar mislocalization of RAS from the plasma membrane to intracellular compartments. | The phenotypic outcome of both interventions is highly concordant, providing strong evidence for the on-target action of this compound. |
| Time to Onset of Effect | Rapid, typically observed within hours of treatment. | Slower, requires time for mRNA degradation and protein turnover (typically 24-72 hours). | This compound allows for the study of acute effects of ICMT inhibition. |
| Reversibility | Reversible upon washout of the compound. | Long-lasting, until the cells synthesize new ICMT protein. | The reversibility of this compound offers more flexibility in experimental design. |
| Specificity | High selectivity for ICMT, but potential for off-target effects at high concentrations. | Highly specific to the ICMT gene, but potential for off-target effects due to unintended siRNA interactions. | Both methods require careful validation to rule out off-target effects. |
Experimental Protocols
Pharmacological Inhibition with this compound
This protocol outlines the general steps for treating cultured cells with this compound to assess its effect on RAS localization.
Materials:
-
This compound
-
DMSO (for stock solution)
-
Cell culture medium
-
Cultured cells (e.g., Panc-1, HeLa)
Procedure:
-
Prepare Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM). Store at -20°C.
-
Cell Seeding: Plate cells on appropriate culture vessels (e.g., glass coverslips in a 24-well plate for immunofluorescence) and allow them to adhere overnight.
-
Treatment: Dilute the this compound stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 1-10 µM).
-
Incubation: Remove the old medium from the cells and replace it with the medium containing this compound. Incubate for the desired duration (e.g., 4-24 hours).
-
Downstream Analysis: Proceed with downstream analysis, such as immunofluorescence staining for RAS localization.
siRNA-Mediated Knockdown of ICMT
This protocol describes a general procedure for knocking down ICMT expression using siRNA.
Materials:
-
siRNA targeting ICMT (and a non-targeting control siRNA)
-
Lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM I Reduced Serum Medium
-
Cultured cells
Procedure:
-
Cell Seeding: Seed cells in antibiotic-free medium to achieve 30-50% confluency on the day of transfection.
-
siRNA-Lipid Complex Formation:
-
Dilute siRNA in Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes.
-
-
Transfection: Add the siRNA-lipid complexes to the cells.
-
Incubation: Incubate the cells for 24-72 hours to allow for ICMT knockdown.
-
Validation of Knockdown: Harvest a subset of cells to validate knockdown efficiency by Western blot or qPCR analysis of ICMT protein or mRNA levels, respectively.
-
Downstream Analysis: Use the remaining cells for downstream applications, such as immunofluorescence staining for RAS localization.
Immunofluorescence Staining for RAS Localization
This protocol is for visualizing the subcellular localization of RAS proteins.
Materials:
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against RAS (e.g., pan-RAS antibody)
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear counterstaining)
-
Mounting medium
Procedure:
-
Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash cells with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Blocking: Wash cells with PBS and block with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate cells with the primary RAS antibody (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash cells with PBS and incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Counterstaining: Wash cells with PBS and stain with DAPI for 5 minutes.
-
Mounting and Imaging: Wash cells with PBS, mount the coverslips on microscope slides with mounting medium, and image using a fluorescence microscope.
Visualizations
Caption: ICMT signaling pathway and points of intervention.
Caption: Workflow for comparing this compound and siICMT.
Icmt-IN-19: A Comparative Performance Analysis Against Leading Ras Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance benchmark of Icmt-IN-19, a potent Isoprenylcysteine Carboxyl Methyltransferase (Icmt) inhibitor, against established Ras pathway inhibitors. The following sections present a detailed comparison of their mechanisms of action, in vitro efficacy, and the experimental protocols for key assays, offering valuable insights for researchers in oncology and drug discovery.
Introduction to Ras Pathway Inhibition
The Ras family of small GTPases (KRAS, HRAS, and NRAS) are critical signaling nodes that, when mutated, drive the growth and proliferation of a significant fraction of human cancers. The complexity of Ras biology has led to the development of various inhibitory strategies. This guide focuses on comparing Icmt inhibitors, represented by this compound and its analogs, with two other major classes of Ras inhibitors: direct KRAS G12C inhibitors and farnesyltransferase inhibitors (FTIs).
Icmt Inhibitors: These agents target the final step in the post-translational modification of Ras proteins. By inhibiting Icmt, these molecules prevent the methylation of the C-terminal cysteine, leading to the mislocalization of Ras from the plasma membrane and subsequent abrogation of its signaling.[1][2] this compound is a representative of this class, with preclinical data suggesting potent and selective activity. A well-characterized Icmt inhibitor, cysmethynil, and its more potent analog, UCM-1336, serve as benchmarks for this class.[3][4][5][6]
Direct KRAS G12C Inhibitors: This newer class of drugs, including sotorasib and adagrasib, represents a breakthrough in Ras-targeted therapy. They work by covalently and irreversibly binding to the mutant cysteine residue at position 12 of the KRAS protein, locking it in an inactive, GDP-bound state.[7][8] This highly specific mechanism of action has shown significant clinical efficacy in patients with KRAS G12C-mutated tumors.[7][9][10]
Farnesyltransferase Inhibitors (FTIs): FTIs, such as lonafarnib and tipifarnib, were among the first Ras-targeted therapies to be developed. They block the farnesylation of Ras proteins, a crucial step for their membrane association and function.[11] However, their clinical success has been limited, in part because some Ras isoforms can undergo alternative prenylation, bypassing the farnesyltransferase blockade.[12]
Performance Comparison
The following table summarizes the in vitro performance of representative inhibitors from each class against various cancer cell lines. It is important to note that the data are compiled from different studies, and direct head-to-head comparisons in the same experimental settings are limited. The IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of cell growth.
| Inhibitor Class | Compound | Mechanism of Action | Target Cell Line(s) | IC50 (µM) | Reference(s) |
| Icmt Inhibitor | Cysmethynil | Icmt inhibition | Various cancer cell lines | 16.8 - 23.3 | |
| UCM-1336 | Icmt inhibition | Ras-mutated tumor cell lines | 2 | [3][5][6][13] | |
| Direct KRAS G12C Inhibitor | Sotorasib (AMG-510) | Covalent KRAS G12C inhibition | NCI-H358, MIA PaCa-2 | 0.006, 0.009 | [14][15] |
| Adagrasib (MRTX849) | Covalent KRAS G12C inhibition | KRAS G12C-mutant cell lines | 0.01 - 0.973 (2D) | [16][17][18][19] | |
| Farnesyltransferase Inhibitor | Lonafarnib | Farnesyltransferase inhibition | SMMC-7721, QGY-7703 | 20.29, 20.35 | [20] |
| Tipifarnib | Farnesyltransferase inhibition | Various cancer cell lines | 0.0162 - 725 | [21] |
Signaling Pathways and Inhibition Points
The diagram below illustrates the post-translational modification of Ras proteins and the points of intervention for each class of inhibitor.
Caption: Ras post-translational modification pathway and points of inhibitor action.
Experimental Workflow for Inhibitor Comparison
The following diagram outlines a typical experimental workflow for evaluating and comparing the performance of different Ras inhibitors.
Caption: A generalized experimental workflow for comparing Ras inhibitor efficacy.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are outlines for key assays used in the characterization of Ras inhibitors.
Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a serial dilution of the test inhibitors (e.g., this compound, sotorasib, lonafarnib) and a vehicle control. Incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: Plot the percentage of cell viability against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Ras Localization by Immunofluorescence
-
Cell Culture and Treatment: Grow cells on glass coverslips and treat with the inhibitors for the desired time.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a detergent like Triton X-100.
-
Blocking: Block non-specific antibody binding with a suitable blocking buffer (e.g., bovine serum albumin in PBS).
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for Ras (e.g., pan-Ras or isoform-specific antibodies).
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging: Visualize the subcellular localization of Ras using a fluorescence or confocal microscope. Compare the membrane versus cytosolic distribution of Ras in treated versus untreated cells.
Western Blotting for Signaling Pathway Analysis
-
Cell Lysis: Treat cells with inhibitors, then lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies against key signaling proteins (e.g., p-ERK, total ERK, p-Akt, total Akt, and a loading control like GAPDH). Subsequently, incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative changes in protein phosphorylation and expression levels upon inhibitor treatment.
Conclusion
This guide provides a comparative overview of this compound and other prominent Ras inhibitors. While direct comparative data is sparse, the compiled information on their distinct mechanisms of action and their in vitro efficacy against various cancer cell lines offers a valuable resource for the research community. The provided experimental protocols serve as a foundation for conducting further comparative studies to elucidate the relative therapeutic potential of these different strategies for targeting Ras-driven cancers. The development of potent and selective Icmt inhibitors like this compound holds promise as a therapeutic approach that is applicable to cancers driven by various Ras isoforms, a potential advantage over mutant-specific inhibitors. Further head-to-head studies are warranted to definitively position Icmt inhibitors within the landscape of Ras-targeted therapies.
References
- 1. Isoprenyl carboxyl methyltransferase inhibitors: a brief review including recent patents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cysmethynil - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A potent isoprenylcysteine carboxylmethyltransferase (ICMT) inhibitor improves survival in ras-driven acute myeloid leukemia | DIGITAL.CSIC [digital.csic.es]
- 6. A Potent Isoprenylcysteine Carboxylmethyltransferase (ICMT) Inhibitor Improves Survival in Ras-Driven Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tianmingpharm.com [tianmingpharm.com]
- 8. What is the mechanism of action of Sotorasib? [synapse.patsnap.com]
- 9. dovepress.com [dovepress.com]
- 10. Comparative Efficacy of Adagrasib and Sotorasib in KRAS G12C-Mutant NSCLC: Insights from Pivotal Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lonafarnib - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Adagrasib (MRTX-849) | KRAS G12C inhibitor, covalent | CAS 2326521-71-3 | Buy Adagrasib (MRTX849) from Supplier InvivoChem [invivochem.com]
- 17. file.medchemexpress.com [file.medchemexpress.com]
- 18. xcessbio.com [xcessbio.com]
- 19. selleckchem.com [selleckchem.com]
- 20. Synergistic effect of farnesyl transferase inhibitor lonafarnib combined with chemotherapeutic agents against the growth of hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Drug: Tipifarnib - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
Safety Operating Guide
Personal protective equipment for handling Icmt-IN-19
Topic: Personal Protective Equipment for Handling Icmt-IN-19
Content Type: Provides essential, immediate safety and logistical information, including operational and disposal plans. This content provides procedural, step-by-step guidance that directly answers specific operational questions.
Audience: Researchers, scientists, and drug development professionals.
This guide provides comprehensive safety and handling protocols for this compound, an isoprenylcysteine carboxyl methyltransferase (Icmt) inhibitor. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this document outlines best practices based on the handling of potentially hazardous powdered small molecule inhibitors in a laboratory setting. Researchers must supplement these guidelines with a thorough risk assessment and adhere to their institution's safety protocols.
Personal Protective Equipment (PPE)
The primary goal of personal protective equipment is to create a barrier between the user and any potential chemical hazards. For a powdered substance of unknown toxicity like this compound, it is crucial to prevent inhalation, skin contact, and eye exposure.
Recommended PPE for Handling this compound
| Activity | Recommended Personal Protective Equipment |
| Receiving and Unpacking | - Nitrile gloves- Lab coat |
| Weighing and Aliquoting (Dry Powder) | - Nitrile gloves (double-gloving recommended)- Lab coat- Safety glasses with side shields or safety goggles- Respiratory protection (N95 or higher-rated respirator) within a chemical fume hood or ventilated balance enclosure. |
| Preparing Solutions | - Nitrile gloves- Lab coat- Safety glasses with side shields or safety goggles- Work should be performed in a chemical fume hood. |
| Use in Experiments | - Nitrile gloves- Lab coat- Safety glasses |
| Waste Disposal | - Nitrile gloves- Lab coat- Safety glasses |
Operational Plan for Safe Handling
A systematic approach to handling this compound from receipt to disposal is essential to minimize exposure risks.
Step 1: Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Wear nitrile gloves and a lab coat during unpacking.
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.
-
The storage container should be clearly labeled with the compound name, date received, and any known hazards.
Step 2: Weighing and Solution Preparation
-
All handling of powdered this compound must be conducted in a certified chemical fume hood or a ventilated balance enclosure to prevent inhalation of airborne particles.
-
Wear double nitrile gloves, a lab coat, and safety goggles. An N95 respirator is strongly recommended.
-
Use dedicated spatulas and weighing boats. Clean all equipment thoroughly after use.
-
When preparing solutions, add the solvent to the pre-weighed this compound slowly to avoid splashing.
-
Cap the solution container tightly and vortex or sonicate until the compound is fully dissolved.
Step 3: Experimental Use
-
When using solutions of this compound, continue to wear nitrile gloves, a lab coat, and safety glasses.
-
Conduct all experimental procedures that may generate aerosols in a chemical fume hood.
-
Avoid direct contact with the skin and eyes. In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
Disposal Plan
Proper disposal of chemical waste is critical to protect personnel and the environment.
-
Solid Waste: Collect all disposable materials that have come into contact with this compound, such as gloves, weigh boats, and paper towels, in a dedicated, labeled hazardous waste bag.
-
Liquid Waste: Collect all solutions containing this compound in a clearly labeled, sealed hazardous waste container.
-
Disposal Procedures: All waste must be disposed of in accordance with institutional and local regulations for chemical waste. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Visual Guide to Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of a powdered chemical compound like this compound.
Caption: Workflow for the safe handling of powdered chemical compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
